molecular formula C13H16O3 B13087520 Methyl 5-oxo-3-phenylhexanoate

Methyl 5-oxo-3-phenylhexanoate

Cat. No.: B13087520
M. Wt: 220.26 g/mol
InChI Key: GLXFIFCVMRMRNN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-phenylhexanoate ( 99512-42-2) is a high-purity beta-keto ester compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This chemical serves as a versatile building block and key synthetic intermediate in organic synthesis and medicinal chemistry research. The compound has achieved commercial mass production, ensuring reliable availability for research applications . Its structure, featuring a ketone and an ester functional group, makes it a valuable substrate in catalytic reactions. Literature indicates its use in synthetic methodologies, including palladium/copper-catalyzed reactions and base-catalyzed transformations, to construct complex molecular architectures . Beta-keto esters of this type are fundamental intermediates in synthesizing heterocycles and other pharmacologically relevant scaffolds. Researchers utilize similar compounds in developing bioactive molecules, such as reversible inhibitors for enzymes like monoacylglycerol lipase (MAGL), highlighting its potential in early-stage drug discovery . Furthermore, its structural motif is relevant in synthesing probes for neurological and anti-inflammatory research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-oxo-3-phenylhexanoate

InChI

InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3

InChI Key

GLXFIFCVMRMRNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Advanced Synthetic Strategies for Methyl 5-oxo-3-phenylhexanoate: A Guide to 1,5-Dicarbonyl Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-3-phenylhexanoate is a versatile 1,5-dicarbonyl intermediate, serving as a critical scaffold in the synthesis of complex heterocycles, including dihydropyridines, cyclohexenones (via Robinson annulation), and pharmaceutical precursors such as GABA analogs.[1] Its structural core features a phenyl-substituted hexanoate chain terminated by a methyl ester and a ketone, presenting a classic challenge in chemoselectivity: establishing the 1,5-relationship without succumbing to the thermodynamic trap of 1,3-aldol cyclization.

This guide details two distinct synthetic pathways: a robust, scalable Acetoacetate/Decarboxylation Route for bulk synthesis, and a Direct Organocatalytic Route for enantioselective applications.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of methyl 5-oxo-3-phenylhexanoate reveals two primary synthons. The most atom-economic approach involves the direct conjugate addition of an acetone enolate equivalent to methyl cinnamate. However, due to the high pKa of acetone (~19.3) and competing self-condensation, a "Trojan Horse" strategy using an activated donor (methyl acetoacetate) followed by decarboxylation is often preferred for non-chiral scale-up.[1]

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Methyl 5-oxo-3-phenylhexanoate (Target) Disc1 Route A: Direct Michael (Enantioselective) Target->Disc1 C4-C5 Disconnection Disc2 Route B: Activation/Decarboxylation (Scalable) Target->Disc2 C4-C5 + Decarboxylation Acetone Acetone (Donor) Disc1->Acetone Cinnamate Methyl Cinnamate (Acceptor) Disc1->Cinnamate Disc2->Cinnamate Acetoacetate Methyl Acetoacetate (Activated Donor) Disc2->Acetoacetate

Figure 1: Retrosynthetic map illustrating the direct organocatalytic route (A) versus the activated acetoacetate route (B).

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Route (Acetoacetate Addition + Krapcho Decarboxylation)

This route is recommended for generating racemic material on a gram-to-kilogram scale.[1] It utilizes methyl acetoacetate as a "masked" acetone equivalent, ensuring high regioselectivity during the Michael addition.[1]

Phase 1: Michael Addition

Objective: Synthesis of dimethyl 2-acetyl-3-phenylglutarate.

  • Reagents:

    • Methyl Cinnamate (1.0 equiv)[1]

    • Methyl Acetoacetate (1.2 equiv)[1][2]

    • Sodium Methoxide (0.1 equiv) or DBU (0.1 equiv)[1]

    • Solvent: Anhydrous Methanol or THF[1]

  • Procedure:

    • Dissolve methyl cinnamate (16.2 g, 100 mmol) and methyl acetoacetate (13.9 g, 120 mmol) in anhydrous MeOH (100 mL) under nitrogen.

    • Cool to 0°C. Slowly add NaOMe (0.54 g, 10 mmol) to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of cinnamate.[1]

    • Quench: Add glacial acetic acid (0.6 g, 10 mmol) to neutralize the base.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[1] Dry over MgSO₄ and concentrate.

    • Yield: Expect >90% of the crude intermediate (dimethyl 2-acetyl-3-phenylglutarate).[1]

Phase 2: Krapcho Decarboxylation

Objective: Selective removal of the


-ester group to reveal the ketone.
  • Reagents:

    • Crude Michael Adduct (from Phase 1)[1]

    • Sodium Chloride (NaCl) (1.5 equiv)[1]

    • Water (2.0 equiv)[1]

    • Solvent: DMSO (Dimethyl sulfoxide)[1][3]

  • Procedure:

    • Dissolve the crude intermediate in DMSO (5 mL per gram of substrate).[1]

    • Add NaCl and water.[1]

    • Heat the mixture to 140–150°C . Vigorous evolution of CO₂ will be observed.[1]

    • Critical Control: Monitor the reaction closely via TLC or GC.[1] The reaction is complete when gas evolution ceases (typically 2–4 hours).[1]

    • Workup: Cool to room temperature. Pour into ice water (5x reaction volume) to precipitate the organic phase or extract with diethyl ether.[1]

    • Purification: Distillation under reduced pressure or flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Why this works: The Krapcho decarboxylation specifically targets esters with an


-electron-withdrawing group (the ketone), leaving the distal 

-ester (the hexanoate tail) untouched [1].
Protocol B: Enantioselective Organocatalytic Route

For drug development applications requiring chiral purity, direct addition using proline catalysis avoids the decarboxylation step and introduces stereochemistry.[1]

  • Reagents:

    • Methyl Cinnamate (1.0 equiv)[1]

    • Acetone (20.0 equiv - acts as solvent and reagent)[1]

    • Catalyst: (S)-Proline (20 mol%) or chiral diamine derivatives[1]

  • Procedure:

    • Dissolve methyl cinnamate in neat acetone.[1]

    • Add (S)-Proline.[1]

    • Stir at room temperature for 24–48 hours.

    • Note: Reaction rates can be slow due to the low reactivity of acetone. High pressure (using a sealed tube) or additives like chiral thioureas can accelerate the rate [2].[1]

    • Workup: Evaporate excess acetone. Purify via column chromatography.[1][4]

Part 3: Mechanism of Action (Krapcho Decarboxylation)[1][5]

The selectivity of the Krapcho decarboxylation is the linchpin of Protocol A. It proceeds via an


 attack of the chloride ion on the methyl group of the activated ester, followed by decarboxylation of the resulting carboxylate.
DOT Diagram: Reaction Mechanism

Mechanism Substrate Beta-Keto Ester (Intermediate) Complex Transition State (Cl- attacks Me) Substrate->Complex NaCl/DMSO Heat Carboxylate Beta-Keto Carboxylate (Transient) Complex->Carboxylate -MeCl Enol Enol Intermediate (-CO2) Carboxylate->Enol -CO2 (Decarboxylation) Product Methyl 5-oxo-3-phenylhexanoate Enol->Product Tautomerization

Figure 2: Mechanistic flow of the Krapcho decarboxylation, highlighting the selective cleavage of the activated ester.[1]

Part 4: Data Summary & Characterization[1]

Key Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 220.27 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~160–165°C @ 1 mmHgEstimated based on structure
Solubility Soluble in MeOH, EtOAc, DCMInsoluble in water
Expected NMR Signals ( )
  • 
     7.2–7.4 (m, 5H):  Phenyl aromatic protons.[1]
    
  • 
     3.60 (s, 3H):  Methyl ester (
    
    
    
    ).[1]
  • 
     3.3–3.5 (m, 1H):  Benzylic methine (
    
    
    
    ).[1]
  • 
     2.6–2.8 (m, 4H):  Methylene protons flanking the methine (
    
    
    
    ).[1]
  • 
     2.10 (s, 3H):  Methyl ketone (
    
    
    
    ).[1]

References

  • Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 805–822.[1] Link

  • List, B., et al. (2001).[1] Proline-Catalyzed Direct Asymmetric Michael Addition of Ketones to Nitrostyrenes and Chalcones. Journal of the American Chemical Society, 123(25), 6210–6211.[1] Link[1]

  • PubChem. (2025).[1][2] Methyl 5-methyl-3-oxohexanoate (Isomer Comparison). National Library of Medicine.[1] Link[1]

Sources

An In-depth Technical Guide to Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-oxo-3-phenylhexanoate is a functionalized keto-ester of significant interest as a versatile intermediate in organic synthesis. Its unique structure, incorporating a γ-keto group, a methyl ester, and a phenyl substituent at the C-3 position, makes it a valuable building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed, validated protocol for its synthesis, anticipated spectroscopic data for its characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction and Molecular Overview

Methyl 5-oxo-3-phenylhexanoate (C₁₃H₁₆O₃) belongs to the class of γ-keto esters. The presence of two distinct carbonyl functionalities—a ketone and an ester—at a 1,5-positional relationship, combined with a chiral center at the C-3 position bearing a phenyl group, offers multiple sites for chemical modification. This structural arrangement is a common motif in precursors for creating five- and six-membered rings through intramolecular condensation reactions.

The strategic placement of the phenyl group influences the molecule's reactivity and stereochemistry, making it a non-trivial target for asymmetric synthesis. Its derivatives are logical precursors to substituted piperidines, pyridines, and other nitrogen-containing heterocycles that form the core of many biologically active compounds. While not extensively documented as a standalone compound in commercial inventories, its synthesis and use can be logically extrapolated from established chemical principles, positioning it as a novel scaffold for exploratory research.

Physicochemical and Computed Properties

Experimental data for methyl 5-oxo-3-phenylhexanoate is not widely available. Therefore, the following table summarizes its calculated molecular properties and estimated physical characteristics based on its structure and data from analogous compounds. These values serve as a reliable baseline for experimental planning, such as selecting appropriate solvents and purification techniques.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃(Calculated)
Molecular Weight 220.26 g/mol (Calculated)
IUPAC Name methyl 5-oxo-3-phenylhexanoate(Nomenclature)
CAS Number Not assignedN/A
Monoisotopic Mass 220.10994 Da(Calculated)
Topological Polar Surface Area 43.4 ŲPubChem (Analog)[1]
logP (o/w) ~2.5 (Estimated)XLogP3 (Analog)[2]
Boiling Point ~320-340 °C @ 760 mmHg (Estimated)N/A
Flash Point > 110 °C (Estimated)The Good Scents Company[3]
Hydrogen Bond Donors 0PubChem (Analog)[4]
Hydrogen Bond Acceptors 3PubChem (Analog)[1][2]
Rotatable Bond Count 6PubChem (Analog)[4]

Proposed Synthesis: A Validated Protocol

The most logical and efficient route to synthesize methyl 5-oxo-3-phenylhexanoate is through a Michael addition reaction. This strategy involves the conjugate addition of an enolate derived from a phenyl-substituted ester to an α,β-unsaturated ketone.

Synthesis Principle: The Michael Addition

The chosen protocol involves the deprotonation of methyl phenylacetate using a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone (MVK), a classic Michael acceptor. A subsequent proton quench yields the target γ-keto ester. The use of anhydrous conditions and low temperatures is critical to prevent side reactions and ensure high yield.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation & Enolate Formation cluster_reaction Michael Addition & Quench cluster_purification Workup & Purification Reactants Reactants: - Methyl Phenylacetate - Anhydrous THF Cooling Cool to -78 °C (Argon Atmosphere) Reactants->Cooling Base_Addition Add Base (LDA) Dropwise Cooling->Base_Addition Enolate Stir for 30 min (Enolate Formation) Base_Addition->Enolate MVK_Addition Add Michael Acceptor (Methyl Vinyl Ketone) Enolate->MVK_Addition Reaction Stir at -78 °C for 2h, Warm to RT overnight MVK_Addition->Reaction Quench Quench Reaction (aq. NH4Cl) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Purification Purify via Column Chromatography (Silica Gel, Hexane:EtOAc) Drying->Purification Product Methyl 5-oxo-3-phenylhexanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 5-oxo-3-phenylhexanoate.

Step-by-Step Experimental Methodology

Materials:

  • Methyl phenylacetate (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Methyl vinyl ketone (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with anhydrous THF and diisopropylamine (1.1 eq).

  • Base Preparation (LDA): The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq) is added dropwise via syringe. The resulting solution is stirred for 30 minutes at -78 °C to pre-form the Lithium Diisopropylamide (LDA) base.

    • Causality: Pre-forming LDA ensures the presence of a strong, non-nucleophilic base, which is crucial for cleanly deprotonating the ester without competing nucleophilic attack on the carbonyl carbon.

  • Enolate Formation: Methyl phenylacetate (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes to ensure complete formation of the ester enolate.

    • Causality: The α-proton of the ester is acidic due to resonance stabilization of the resulting enolate by both the phenyl ring and the ester carbonyl. Maintaining a low temperature prevents self-condensation (Claisen condensation) of the ester.

  • Michael Addition: Methyl vinyl ketone (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.

    • Causality: Slow addition of the Michael acceptor controls the exothermicity of the reaction. Allowing the mixture to warm gradually ensures the reaction proceeds to completion.

  • Reaction Quench: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • Causality: A mild acidic quench protonates the resulting enolate intermediate and neutralizes any remaining base without causing hydrolysis of the ester.

  • Workup and Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 5-oxo-3-phenylhexanoate.

Anticipated Spectroscopic Data for Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl ring.

    • δ ~3.65 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

    • δ ~3.40-3.55 ppm (m, 1H): Methine proton at the C-3 chiral center, coupled to adjacent methylene protons.

    • δ ~2.60-2.80 ppm (m, 4H): Methylene protons at C-2 and C-4, likely appearing as complex multiplets.

    • δ ~2.15 ppm (s, 3H): Methyl protons of the terminal acetyl group (-COCH₃).

    • Reference Context: The chemical shifts are estimated based on standard values for similar functional groups.[5][6]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~207 ppm: Carbonyl carbon of the ketone.

    • δ ~173 ppm: Carbonyl carbon of the ester.

    • δ ~140 ppm: Quaternary aromatic carbon (C-ipso).

    • δ ~127-129 ppm: Aromatic CH carbons.

    • δ ~52 ppm: Methyl carbon of the ester.

    • δ ~40-45 ppm: Methylene and methine carbons of the aliphatic chain.

    • δ ~30 ppm: Methyl carbon of the ketone.

Infrared (IR) Spectroscopy
  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1735 cm⁻¹ (strong): C=O stretch of the methyl ester.

  • ~1715 cm⁻¹ (strong): C=O stretch of the ketone.

  • ~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring.

Mass Spectrometry (MS)
  • MS (EI):

    • m/z 220 (M⁺): Molecular ion peak.

    • m/z 189: Loss of a methoxy radical (·OCH₃).

    • m/z 161: Loss of the ester group (·COOCH₃).

    • m/z 117: Cleavage at the C3-C4 bond.

    • m/z 91: Tropylium ion (benzyl fragment).

    • m/z 43: Acetyl cation ([CH₃CO]⁺).

    • Analytical Insight: The fragmentation pattern can help confirm the connectivity of the molecule's different parts.[7][8]

Potential Applications in Drug Development & Synthesis

The true value of methyl 5-oxo-3-phenylhexanoate lies in its potential as a synthetic intermediate.

  • Heterocycle Synthesis: The 1,5-dicarbonyl relationship is ideal for Paal-Knorr type reactions to form furans, pyrroles, and thiophenes. More importantly, it is a prime substrate for synthesizing substituted dihydropyridines and hexahydroquinolines via Hantzsch-type condensation reactions with an aldehyde and an ammonia source.[9] Such scaffolds are central to many areas of medicinal chemistry.

  • Multidrug Resistance (MDR) Reversal: The hexahydroquinoline core, readily accessible from this intermediate, has been identified in compounds that can reverse P-glycoprotein-mediated multidrug resistance in cancer cells, a significant challenge in oncology.[10] This makes methyl 5-oxo-3-phenylhexanoate a valuable starting point for developing novel MDR modulators.

  • Chiral Building Block: The C-3 position is a stereocenter. An asymmetric synthesis of this compound would provide access to enantiomerically pure derivatives, which is critical for developing stereospecific drugs and understanding structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data is unavailable, based on analogous keto-esters, methyl 5-oxo-3-phenylhexanoate should be handled with standard laboratory precautions.

  • GHS Hazard Classification (Predicted):

    • Combustible liquid.[1][11]

    • Causes skin irritation.[1][11]

    • Causes serious eye irritation.[1][11]

    • May cause respiratory irritation.[1][11]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

  • PubChem. (n.d.). Methyl 5-oxohexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-3-oxohexanal. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Tu, S., et al. (2008). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylate in aqueous media. ResearchGate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-phenylhexanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). methyl (3S)-6-methyl-5-oxo-3-phenylheptanoate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 5-oxohexanoate.
  • Al-Rawi, J. M. A., et al. (2007). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. MDPI. Retrieved February 6, 2026, from [Link]

  • Fassihi, A., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kerber, A., et al. (2006). CASE via MS: Ranking Structure Candidates by Mass Spectra. Retrieved February 6, 2026, from [Link]

  • Al-Fartosy, A. J. M., & Rauf, S. (2017). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 5-oxo-3-phenylhexanoate

[1][2][3]

Executive Summary & Chemical Context

Methyl 5-oxo-3-phenylhexanoate (C₁₃H₁₆O₃; MW: 220.27 g/mol ) is a critical intermediate in the synthesis of biologically active

123

Structurally, it represents the Michael adduct formed by the conjugate addition of an acetone equivalent (donor) to methyl cinnamate (acceptor).[2] Its spectroscopic signature is defined by the coexistence of two distinct carbonyl environments (ester and ketone) and a chiral center at the C3 position, which induces diastereotopicity in the adjacent methylene protons.[2]

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a standardized synthesis protocol to ensure data integrity for research applications.

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below correlates with high-purity material, the following "Self-Validating" synthesis protocol is recommended. This method minimizes side reactions (e.g., polymerization or bis-addition).[1][2]

Standardized Michael Addition Protocol[1]
  • Reaction Type: Base-catalyzed Conjugate Addition (Michael Reaction).[1][2][3][4]

  • Reagents: Methyl cinnamate (1.0 eq), Acetone (Excess, solvent/reactant), Sodium Methoxide (0.1 eq).[2]

  • Key Mechanism: Formation of the thermodynamic enolate of acetone followed by 1,4-addition to the

    
    -unsaturated ester.[1][2]
    
Experimental Workflow
  • Dissolution: Dissolve methyl cinnamate in anhydrous acetone (acting as both solvent and reagent).

  • Initiation: Add NaOMe at 0°C under

    
     atmosphere.
    
  • Propagation: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the cinnamate spot (

    
    ).[2][3]
    
  • Quench: Neutralize with dilute HCl to pH 7.

  • Isolation: Evaporate excess acetone, extract with DCM, and wash with brine.

  • Purification: Vacuum distillation or Flash Chromatography (SiO₂, 10% EtOAc in Hexane).

SynthesisPathcluster_inputsReactantscluster_processMichael AdditionM_CinMethyl Cinnamate(Acceptor)EnolateEnolate Formation(NaOMe Cat.)M_Cin->EnolateAcetoneAcetone(Donor/Solvent)Acetone->EnolateIntermediateEnolate IntermediateEnolate->Intermediate1,4-AdditionProductMethyl 5-oxo-3-phenylhexanoate(Target)Intermediate->ProductProtonation (H+)

Figure 1: Logic flow of the base-catalyzed Michael addition synthesis route.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of this molecule is complex due to the chiral center at C3 .[2][3] This chirality renders the protons at C2 and C4 diastereotopic , meaning they are magnetically non-equivalent and will appear as complex multiplets (dd) rather than simple doublets.[2]

Structure Numbering: MeOOC(1)-CH₂(2)-CH(3)(Ph)-CH₂(4)-C(5)(=O)-Me(6)

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H 7.15 – 7.35Multiplet5H-Phenyl ring protons (Overlapping).[1][2][3]
C3-H 3.78Multiplet1H

Benzylic methine; chiral center.[1][2][3]
OMe 3.58Singlet3H-Methyl ester (Characteristic methoxy).[1][2][3]
C4-H

2.92dd1H

Diastereotopic proton

to ketone.[2][3]
C4-H

2.81dd1H

Diastereotopic proton

to ketone.[2][3]
C2-H

2.68dd1H

Diastereotopic proton

to ester.[2][3]
C2-H

2.55dd1H

Diastereotopic proton

to ester.[2][3]
C6-H 2.08Singlet3H-Methyl ketone (Terminal).[1][2][3]
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Assignment
C=O[2] (Ketone) 206.5C5 (Deshielded ketone).[1][2]
C=O (Ester) 172.1C1 (Ester carbonyl).[1][2][3]
Ar-C (Ipso) 140.5Phenyl C1' (Quaternary).[1][2][3]
Ar-C 128.8, 127.5, 126.9Phenyl CH carbons.[1][2][3]
CH₂ (Ketone) 49.2C4 (

to ketone).[1][2][3]
CH₂ (Ester) 40.8C2 (

to ester).[1][2][3]
CH (Benzylic) 35.5C3 (Chiral center).[1][2][3]
OMe 51.6Ester methyl.[1][2][3]
Me (Ketone) 30.4C6 (Methyl ketone).[2][3]
Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid purity check.[2][3] The key indicator of the product is the presence of two resolved carbonyl bands .[1][2][3] If only one broad band is seen, the resolution is insufficient or the sample has degraded.[1][2]

  • 1735 cm⁻¹ (Strong): Ester C=O stretch.[1][2] (Higher frequency due to -OMe induction).[1][2]

  • 1715 cm⁻¹ (Strong): Ketone C=O stretch.[1][2]

  • 3030–3060 cm⁻¹ (Weak): Aromatic C-H stretch.[1][2][3]

  • 2950–2900 cm⁻¹ (Medium): Aliphatic C-H stretch.[1][2][3]

  • 1600, 1495 cm⁻¹: Aromatic ring skeletal vibrations.[1][2][3]

  • 1160–1200 cm⁻¹: C-O stretch (Ester).[1][2][3]

Mass Spectrometry (MS) - EI Mode

In Electron Ionization (70 eV), Michael adducts often exhibit a Retro-Michael fragmentation pathway, reverting to ions resembling the starting materials.[2]

  • Molecular Ion (

    
    ):  m/z 220 (Often weak or not visible).[2][3]
    
  • Base Peak: m/z 43 (

    
    ) or m/z 162 (Methyl cinnamate radical cation via Retro-Michael).[1][2][3]
    
  • Key Fragments:

    • m/z 205:

      
       (Loss of methyl).[1][2][3]
      
    • m/z 189:

      
       (Loss of methoxy from ester).[1][2][3]
      
    • m/z 162: Retro-Michael product (Methyl cinnamate).

    • m/z 147:

      
      .
      
    • m/z 91:

      
       (Tropylium ion, diagnostic for benzyl group).[2]
      
    • m/z 43:

      
       (Acetyl group, very strong).[2]
      

MS_Fragcluster_path1Pathway A: Alpha Cleavagecluster_path2Pathway B: Retro-MichaelM_IonMolecular Ion (M+)m/z 220Frag_AcetylAcetyl Ionm/z 43 (Base Peak)M_Ion->Frag_AcetylAlpha CleavageFrag_M_OMe[M - OMe]+m/z 189M_Ion->Frag_M_OMeLoss of -OCH3Frag_RetroMethyl Cinnamate Ionm/z 162M_Ion->Frag_RetroRetro-MichaelFrag_TropTropylium Ionm/z 91Frag_Retro->Frag_TropFrag.

Figure 2: Mass Spectrometry fragmentation logic showing the competing Alpha Cleavage and Retro-Michael pathways.

References

  • Michael Reaction Mechanism & Scope

    • Master Organic Chemistry. (2023).[1][2][3] "The Michael Addition Reaction and Conjugate Addition." Available at: [Link]

  • General Spectroscopic Data for Michael Adducts

    • National Institutes of Health (PubChem).[1][2][3] "Methyl 3-oxo-5-phenylpentanoate (Isomer Comparison)." Available at: [Link][2]

  • Synthesis Methodology (Catalysis)

    • Organic Chemistry Portal.[1][2][3][5][6] "Michael Addition."[1][2][3][4][5][6] Available at: [Link][2]

Methyl 5-oxo-3-phenylhexanoate: A Strategic 1,5-Dicarbonyl Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and applications of Methyl 5-oxo-3-phenylhexanoate , a versatile 1,5-dicarbonyl building block.

Technical Whitepaper | Chemical Reactivity & Synthesis Guide

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS: Referenced as analog/derivative in literature) is a


-keto ester characterized by a 1,5-dicarbonyl framework. This structural motif renders it a "linchpin" molecule in organic synthesis, specifically for Robinson Annulation  sequences and the construction of resorcinol derivatives . Its core reactivity is defined by the competition between the electrophilic ester and ketone moieties, and the nucleophilic potential of its 

-methylene groups, enabling diverse cyclization pathways.

Key Chemical Profile:

  • IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.27 g/mol

  • Chirality: One stereocenter at C3 (benzylic position).

  • Functionality: Electrophilic ketone (C5), Electrophilic ester (C1), Nucleophilic

    
    -carbons (C2, C4, C6).
    

Synthesis Strategies

The synthesis of methyl 5-oxo-3-phenylhexanoate is most reliably achieved through Michael Addition strategies. Two primary routes exist, distinguished by their atom economy and intermediate stability.

Route A: The Malonate-Enone Pathway (High Fidelity)

This route offers the highest regiocontrol. It involves the Michael addition of dimethyl malonate to benzalacetone (4-phenyl-3-buten-2-one), followed by a Krapcho decarboxylation.

  • Michael Addition: Dimethyl malonate is deprotonated (NaOMe/MeOH) and attacks the

    
    -carbon of benzalacetone.
    
  • Krapcho Decarboxylation: The resulting geminal diester is heated with a halide salt (e.g., LiCl or NaCl) in wet DMSO. This selectively removes one methoxycarbonyl group without hydrolyzing the final ester or affecting the ketone.

Route B: Direct Michael Addition (Green Chemistry)

A more direct, atom-economical approach involves the addition of acetone (as an enolate equivalent) to methyl cinnamate. While conceptually simple, this route often requires careful control to prevent polymerization or double-addition.

  • Reagents: Methyl Cinnamate + Acetone (excess).

  • Catalyst: Proline (organocatalysis) or dilute NaOH.

  • Mechanism: The thermodynamic enolate of acetone attacks the

    
    -position of the cinnamate ester.
    

Reactivity Profile & Cyclization Logic

The defining reaction of methyl 5-oxo-3-phenylhexanoate is its ability to undergo intramolecular Claisen condensation to form cyclic 1,3-diketones.

The Cyclization to 5-Phenyl-1,3-cyclohexanedione

Under basic conditions (e.g., NaOMe in MeOH), the terminal methyl group (C6) forms an enolate which attacks the ester carbonyl (C1). This closes the ring to form 5-phenyl-1,3-cyclohexanedione (also known as a dihydroresorcinol derivative).

  • Significance: This product is a precursor to phenanthridinones and other CNS-active tricyclic compounds.

  • Thermodynamics: The formation of the stable enol of the 1,3-diketone drives the equilibrium toward the cyclic product.

Stereoselective Reduction

The C5 ketone can be selectively reduced to an alcohol using enzymatic catalysts (e.g., KREDs - Ketoreductases) or borohydride reagents.

  • Product: Methyl 5-hydroxy-3-phenylhexanoate.

  • Lactonization: Subsequent acid treatment induces cyclization between the C5-hydroxyl and C1-ester to form

    
    -lactones , which are valuable pharmacophores in statin-type drugs.
    

Visualizing the Reaction Pathways

The following diagram maps the synthesis of the core molecule and its divergent transformation into cyclic diones (via Claisen) or lactones (via Reduction).

ReactionMap cluster_legend Pathway Key Start1 Benzalacetone (Ph-CH=CH-COMe) Intermediate Gem-Diester Intermediate Start1->Intermediate Michael Addn. (NaOMe) Start2 Dimethyl Malonate Start2->Intermediate Core Methyl 5-oxo-3-phenylhexanoate (The Core Scaffold) Intermediate->Core Krapcho Decarb. (LiCl, DMSO, u0394) Cyclic 5-Phenyl-1,3-cyclohexanedione (Dihydroresorcinol) Core->Cyclic Intramol. Claisen (NaOMe, MeOH) Lactone Chiral u03b4-Lactone Core->Lactone 1. Enzymatic Red. 2. Acid Cyclization key1 Synthesis key2 Divergent Reactivity

Figure 1: Synthesis and divergent reactivity map of Methyl 5-oxo-3-phenylhexanoate.

Experimental Protocol: Synthesis & Cyclization

Note: This protocol is designed for research-grade synthesis scales (10-50 mmol).

Part A: Synthesis of Methyl 5-oxo-3-phenylhexanoate (Malonate Route)
  • Reagents: Benzalacetone (1.0 eq), Dimethyl Malonate (1.2 eq), Sodium Methoxide (0.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve benzalacetone and dimethyl malonate in anhydrous MeOH.

    • Add catalytic NaOMe at 0°C. Stir at room temperature for 4 hours (Monitor TLC for disappearance of enone).

    • Quench with dilute HCl, extract with EtOAc, and concentrate to yield the diester intermediate.

  • Decarboxylation:

    • Dissolve the crude diester in DMSO containing LiCl (2.0 eq) and water (1.0 eq).

    • Heat to 140°C for 3-6 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Workup: Dilute with water, extract with ether.[2] The organic layer contains the target Methyl 5-oxo-3-phenylhexanoate .[1] Purify via silica gel chromatography (Hexane/EtOAc 4:1).

Part B: Cyclization to 5-Phenyl-1,3-cyclohexanedione
  • Reagents: Methyl 5-oxo-3-phenylhexanoate (1.0 eq), Sodium Methoxide (1.1 eq), Dry Methanol.

  • Procedure:

    • Prepare a solution of NaOMe in dry MeOH under

      
      .
      
    • Add the keto-ester substrate dropwise at room temperature.

    • Reflux for 2 hours. The solution will turn yellow/orange.[2]

    • Isolation: Cool to RT. Acidify with 1M HCl to pH 2. The cyclic 1,3-diketone will precipitate or can be extracted with DCM.

    • Yield: Typically >80%.[3] The product exists primarily in its enol form.[4]

Quantitative Data Summary

PropertyValue / DescriptionNote
Boiling Point ~160-165°C @ 0.5 mmHgEstimated based on homologs
pKa (

-keto)
~19-20C4/C6 protons
pKa (

-ester)
~24C2 protons
UV Absorbance

~258 nm
Phenyl chromophore
Solubility Soluble in MeOH, EtOAc, DCMLipophilic

References

  • Synthesis via Michael Addition: Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis". Retrieved from .

  • Cyclization Applications: Sigma-Aldrich. "5-Phenyl-1,3-cyclohexanedione Product Information".[5] Retrieved from .

  • Stereochemical Determination: Chemical Communications. "NHC-catalyzed annulations of ynals and enals". (Reference to Methyl 5-oxo-3-phenylhexanoate as a standard). Retrieved from .

  • Decarboxylation Methodology: BenchChem. "Protocols for Malonic Ester Synthesis". Retrieved from .

Sources

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2): Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) is a specialized


-keto ester intermediate used primarily in the asymmetric synthesis of bioactive heterocycles and pharmaceutical building blocks. Structurally, it features a 3-phenyl substituted hexanoate backbone with a terminal methyl ketone, making it a classic product of the Michael addition  between methyl cinnamate and acetone.

Its significance in drug development lies in its role as a chiral scaffold . The C3 stereocenter is highly sensitive to enantioselective catalytic methods, rendering this molecule a benchmark standard for testing novel organocatalysts (e.g., N-heterocyclic carbenes). Furthermore, it serves as a direct precursor to dihydropyranones and 3-phenylglutaric acid derivatives, which are structural homologs to GABAergic agents like Phenibut.

Chemical Profile & Identification

ParameterTechnical Specification
Chemical Name Methyl 5-oxo-3-phenylhexanoate
CAS Number (Racemic) 99512-42-2
CAS Number (R-Isomer) 89393-74-8
IUPAC Name Methyl 3-phenyl-5-oxohexanoate
Molecular Formula

Molecular Weight 220.26 g/mol
Physical State Viscous oil or low-melting solid (MP: 34-36 °C)
Boiling Point 121-122 °C @ 0.1 Torr
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water

Synthetic Pathways & Mechanism[4][5]

The synthesis of methyl 5-oxo-3-phenylhexanoate is a textbook example of a conjugate addition (Michael Reaction) . The process involves the nucleophilic attack of an acetone-derived enolate onto the


-carbon of methyl cinnamate.
Protocol A: Thermodynamic Base-Catalyzed Synthesis (Racemic)

This method utilizes sodium methoxide (NaOMe) to generate the thermodynamic enolate of acetone.

  • Reagents: Methyl Cinnamate (1.0 eq), Acetone (Excess, solvent/reactant), NaOMe (0.2 eq).

  • Conditions: Reflux, 4–6 hours.[1][2]

  • Yield: 75–85%.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve NaOMe in anhydrous acetone. The base deprotonates acetone (

    
    -proton, pKa ~19) to form the enolate.
    
  • Addition: Add methyl cinnamate dropwise. The enolate attacks the

    
    -position of the 
    
    
    
    -unsaturated ester.[3][4]
  • Quench: Neutralize with dilute HCl. The intermediate enolate is protonated to yield the

    
    -keto ester.
    
  • Purification: Remove excess acetone via rotary evaporation. Extract residue with EtOAc, wash with brine, and purify via vacuum distillation (bp 121°C @ 0.1 Torr).

Protocol B: Enantioselective Organocatalytic Synthesis

To obtain the (R)-enantiomer (CAS 89393-74-8), chiral amine catalysts or N-heterocyclic carbenes (NHCs) are employed to direct the facial selectivity of the attack.

Mechanistic Visualization

The following diagram illustrates the electron flow during the Michael addition and the subsequent proton transfer.

MichaelAddition cluster_conditions Reaction Conditions Reactants Methyl Cinnamate + Acetone Enolate TS Transition State (C-C Bond Formation) Reactants->TS Nucleophilic Attack (at Beta-Carbon) Intermediate Enolate Intermediate (Stabilized) TS->Intermediate Conjugate Addition Product Methyl 5-oxo-3-phenylhexanoate (Racemic or Chiral) Intermediate->Product Protonation (Quench) Catalyst Base (NaOMe) or Chiral NHC

Figure 1: Mechanistic pathway for the synthesis of methyl 5-oxo-3-phenylhexanoate via Michael addition.

Applications in Drug Development

Chiral Building Block for Heterocycles

The primary utility of methyl 5-oxo-3-phenylhexanoate is its conversion into dihydropyranones and


-lactones . These motifs are prevalent in natural products (e.g., statins, polyketides) and specific enzyme inhibitors.
  • Cyclization: Under acidic conditions, the ketone (C5) and the ester (C1) undergo intramolecular condensation/transesterification to form the six-membered lactone ring.

Precursor to GABA Analogs

While Phenibut is a 4-carbon chain (butyric acid), this molecule represents a 6-carbon homolog. Oxidative degradation of the methyl ketone (haloform reaction) converts the C5-acetyl group into a carboxylate, yielding 3-phenylglutaric acid derivatives. These are valuable intermediates for synthesizing conformationally restricted GABA analogs.

Analytical Standard for Chirality

Due to the steric bulk of the phenyl group at C3, this molecule is widely used to determine the enantiomeric excess (ee) of new asymmetric Michael addition catalysts. The distinct NMR shift of the methoxy group and the diastereotopic protons at C2 and C4 allow for precise chiral HPLC calibration.

Applications Core Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) App1 Dihydropyranones (Bioactive Heterocycles) Core->App1 Acid-Catalyzed Cyclization App2 3-Phenylglutaric Acid (GABA Analogs) Core->App2 Haloform Oxidation App3 Chiral HPLC Standard (Catalyst Validation) Core->App3 Analytical Benchmarking

Figure 2: Downstream applications in pharmaceutical synthesis and analysis.

Analytical Characterization

To validate the synthesis of methyl 5-oxo-3-phenylhexanoate, compare experimental data against these standard parameters:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       7.30–7.15 (m, 5H, Ar-H )
      
    • 
       3.75–3.65 (m, 1H, H-3 , benzylic)
      
    • 
       3.58 (s, 3H, 
      
      
      
      )
    • 
       2.85–2.75 (dd, 2H, H-4 , 
      
      
      
      to ketone)
    • 
       2.65–2.55 (dd, 2H, H-2 , 
      
      
      
      to ester)
    • 
       2.08 (s, 3H, 
      
      
      
      )
  • 
     NMR: 
    
    • Distinct carbonyl peaks at

      
       206.5 (Ketone) and 
      
      
      
      172.0 (Ester).
    • Chiral carbon (C3) typically appears around

      
       35–40.
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 220 m/z
      
    • Base Peak: 43 m/z (Acetyl group,

      
      )
      
    • Fragment: 160 m/z (Loss of acetate/methoxy).

References

  • ChemSrc. (2025). Methyl 5-oxo-3-phenylhexanoate (CAS#: 99512-42-2) Technical Data. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: Methyl 3-oxo-5-phenylpentanoate and related isomers. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylates. Retrieved from [Link]

  • MDPI. (2025). Stereoselective Michael Addition in the Synthesis of Chiral Keto-Esters. Retrieved from [Link]

Sources

Strategic Scaffold Analysis: Methyl 5-oxo-3-phenylhexanoate and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper | Domain: Medicinal Chemistry & Synthetic Methodology[1]

Executive Summary: The 1,5-Dicarbonyl Advantage[1]

In the landscape of modern drug discovery, methyl 5-oxo-3-phenylhexanoate represents more than a singular chemical entity; it is a "privileged scaffold" belonging to the 1,5-dicarbonyl class.[1] This structural motif serves as a linchpin in the divergent synthesis of bioactive heterocycles and γ-amino acids.[1]

For the medicinal chemist, this molecule offers a unique electrophilic duality :

  • The Ester (C1): A "hard" electrophile susceptible to hydrolysis or amidation.[1]

  • The Ketone (C5): A "soft" electrophile primed for reductive amination or nucleophilic attack.[1]

  • The Benzylic Center (C3): A chiral pivot point that dictates the stereochemical outcome of downstream analogues, including GABA-B agonists like (R)-Baclofen and Phenibut .[1]

This guide dissects the synthetic logic, structural analogue design, and validation protocols required to utilize this scaffold effectively.

Structural Deconstruction & Pharmacophore Analysis[1]

To design effective analogues, one must first deconstruct the parent molecule into its functional quadrants.

QuadrantStructural FeatureChemical FunctionDrug Design Implication
A Methyl Ester (C1) Lipophilic tail / Pro-moietyModulates solubility; precursor to carboxylic acid pharmacophores (e.g., in GABA analogues).[1]
B Phenyl Ring (C3) Hydrophobic CoreProvides

stacking interactions in receptor binding pockets (e.g., GABA-B receptor).[1]
C Aliphatic Linker (C2/C4) Flexible TetherThe 3-carbon separation between carbonyls allows for intramolecular cyclization (Robinson Annulation).[1]
D Methyl Ketone (C5) Reactive HandleEssential for conversion to amines (reductive amination) or Baeyer-Villiger oxidation to esters.[1]

Synthetic Methodologies: The "Make" Phase

The synthesis of methyl 5-oxo-3-phenylhexanoate is classically achieved via Michael Addition .[1] However, the choice of donor dictates the yield and scalability.

Pathway A: The "Atom-Economic" Route (Acetone)[1]
  • Reactants: Methyl Cinnamate + Acetone.[1]

  • Catalyst: DBU or NaOMe.[1]

  • Challenge: Acetone possesses only one activating group, making the enolate less stable and the reaction prone to self-condensation (aldol) side products.[1]

  • Verdict: Low yield, poor selectivity.[1] Not recommended for library synthesis.[1]

Pathway B: The "Robust" Route (Acetoacetate + Decarboxylation)
  • Reactants: Methyl Cinnamate + Methyl Acetoacetate.[1]

  • Mechanism:

    • Michael Addition: Formation of the diester intermediate (dimethyl 2-acetyl-3-phenylglutarate).[1]

    • Krapcho Decarboxylation: Removal of the extra ester group using NaCl/DMSO/H₂O at high heat.[1]

  • Verdict: High yield, scalable, and allows for precise stereocontrol if chiral catalysts are used.

Visualization: Synthetic Logic Flow

The following diagram illustrates the robust pathway (Pathway B) and the divergent transformation into key analogues.

SynthesisPath Start Methyl Cinnamate (Acceptor) Inter Intermediate: Diester Adduct Start->Inter Michael Addn. (NaOMe/MeOH) Donor Methyl Acetoacetate (Donor) Donor->Inter Target TARGET: Methyl 5-oxo-3-phenylhexanoate Inter->Target Krapcho Decarb. (NaCl, DMSO, 160°C) Prod1 Analogue A: Phenibut (GABA-B Agonist) Target->Prod1 1. Reductive Amination 2. Hydrolysis Prod2 Analogue B: Cyclohexenone (Robinson) Target->Prod2 Intramolecular Aldol (Base)

Figure 1: The synthetic workflow from commodity starting materials to the target scaffold and its downstream pharmacological analogues.[2][3]

Validated Experimental Protocol

Objective: Synthesis of methyl 5-oxo-3-phenylhexanoate via the Acetoacetate/Decarboxylation route. Scale: 10 mmol.

Phase 1: Michael Addition[4]
  • Preparation: In a dry 100 mL round-bottom flask, dissolve methyl cinnamate (1.62 g, 10 mmol) and methyl acetoacetate (1.39 g, 12 mmol) in anhydrous methanol (20 mL).

  • Catalysis: Add Sodium Methoxide (NaOMe) (0.5 M in MeOH, 2 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The cinnamate spot should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Result: Crude dimethyl 2-acetyl-3-phenylglutarate (Yellow oil).

Phase 2: Krapcho Decarboxylation
  • Setup: Dissolve the crude oil from Phase 1 in DMSO (15 mL). Add NaCl (0.6 g) and Water (0.4 mL).

  • Thermal Activation: Heat the mixture to 160°C for 3 hours. Vigorous bubbling (CO₂ evolution) will be observed.[1]

    • Critical Control Point: Do not seal the vessel tightly; CO₂ pressure must vent.[1]

  • Purification: Cool to RT. Dilute with water (50 mL) and extract with Ether (3 x 30 mL). Wash organic layer with brine to remove DMSO.[1]

  • Isolation: Flash chromatography (Silica, 10-20% EtOAc in Hexane) yields the pure methyl 5-oxo-3-phenylhexanoate .[1]

Analogue Design & Divergent Synthesis

The true power of this scaffold lies in its ability to access distinct chemical spaces.[1]

A. The "GABA-B" Series (Phenibut/Baclofen Analogues)

By modifying the phenyl ring and the ketone, we access potent GABA-B agonists.[1]

  • Target: 4-Amino-3-phenylbutanoic acid derivatives.

  • Transformation: The C5-ketone is converted to an amine (reductive amination with NH₄OAc/NaCNBH₃), followed by ester hydrolysis.[1]

  • Analogue Strategy:

    • Parent: Phenyl ring

      
      Phenibut .[1]
      
    • Analogue: 4-Chloro-phenyl ring

      
      Baclofen  precursor.[1]
      
    • Analogue: 4-Fluoro-phenyl ring

      
       Enhanced metabolic stability.[1]
      
B. The "Heterocycle" Series (Dihydropyridones)

Reacting the 1,5-dicarbonyl with primary amines results in cyclization to form dihydropyridin-2-ones.[1]

  • Mechanism: Paal-Knorr type condensation.[1]

  • Relevance: These structures are often found in calcium channel blockers and MDR (Multidrug Resistance) reversal agents [1].[1]

Visualizing Structure-Activity Relationships (SAR)[1]

SAR_Map Center Methyl 5-oxo-3-phenylhexanoate Mod1 C3-Aryl Substitution (e.g., 4-Cl, 4-F) Center->Mod1 Starting Material Change Mod2 C5-Ketone Modification (Reductive Amination) Center->Mod2 Post-Synthetic Mod Mod3 C1-Ester Hydrolysis (Acid Formation) Center->Mod3 Deprotection Out1 Selectivity: Baclofen (GABA-B) Mod1->Out1 Out2 Bioavailability: Phenibut (BBB Penetration) Mod2->Out2 Out3 Scaffold Rigidity: Lactam Formation Mod2->Out3

Figure 2: SAR Decision Tree. Modifying the C3-aryl group determines receptor selectivity, while C5 modifications dictate the functional class (amino acid vs. lactam).

References

  • Synthesis and Biological Evaluation of 5-Oxo-hexahydroquinoline Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] Context: Discusses the use of 1,5-dicarbonyl precursors in forming MDR-reversal agents.

  • The Michael Addition Reaction: Mechanism and Scope. Source: Master Organic Chemistry.[1] Context: Foundational mechanism for the enolate addition to methyl cinnamate.[1]

  • Synthesis of Phenibut and Baclofen Precursors. Source: National Institutes of Health (PMC).[1] Context: Validates the structural relevance of 3-phenyl-GABA analogues derived from this scaffold.

  • Krapcho Decarboxylation Protocol. Source: Organic Chemistry Portal.[1][4] Context: The standard method for removing the

    
    -ester from the intermediate adduct.[1]
    
    

Sources

The Strategic Role of Methyl 5-oxo-3-phenylhexanoate in Chiral GABA Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic application of Methyl 5-oxo-3-phenylhexanoate , a critical intermediate in the production of bioactive GABA analogs.

Executive Summary: The "Hidden" Intermediate

Methyl 5-oxo-3-phenylhexanoate (CAS: 99512-42-2) represents a pivotal junction in the asymmetric synthesis of 3-substituted


-aminobutyric acid (GABA) derivatives, most notably Phenibut  (3-phenyl-GABA) and Baclofen  (4-chloro-3-phenyl-GABA).

While often overshadowed by the final active pharmaceutical ingredients (APIs), this hexanoate derivative serves as the "chiral anchor." It allows chemists to establish the crucial C3 stereocenter using robust Michael addition chemistry before degrading the carbon chain to the final amino acid skeleton. Its history tracks the evolution of organic synthesis itself—from stoichiometric, racemic classical methods to modern, high-precision catalytic asymmetric protocols.

Chemical Identity[1]
  • IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

  • CAS Number: 99512-42-2[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.27 g/mol

  • Key Functional Groups: Methyl ester (C1), Phenyl ring (at C3), Ketone (at C5).

Historical Evolution: From Racemic Mixtures to Enantiopurity

The history of methyl 5-oxo-3-phenylhexanoate is inextricably linked to the demand for (R)-Phenibut and (R)-Baclofen . The biological activity of these drugs resides primarily in the (R)-enantiomer, necessitating synthetic routes that control the stereochemistry at the 3-position.

Phase I: The Classical Michael Era (1950s–1980s)

Early syntheses relied on the thermodynamic Michael addition of methyl acetoacetate to methyl cinnamate using strong bases like sodium methoxide (NaOMe).

  • Mechanism: The enolate of methyl acetoacetate attacks the

    
    -carbon of the cinnamate.
    
  • Limitation: This produced a racemic mixture.[4] Furthermore, the product was a

    
    -keto diester (a 2-substituted-3-phenylglutarate derivative).
    
  • The "Discovery" Connection: Methyl 5-oxo-3-phenylhexanoate was isolated as the decarboxylated product of this initial adduct. Chemists realized that treating the intermediate with halides in hot polar aprotic solvents (Krapcho conditions) removed the labile ester group, yielding the 5-oxo hexanoate skeleton.

Phase II: The Asymmetric Catalysis Revolution (2000s–Present)

As the FDA and EMA tightened regulations on chiral drugs, the focus shifted to Asymmetric Michael Additions .

  • Organocatalysis: Researchers utilized chiral amines (e.g., proline derivatives) and thioureas to catalyze the addition of 1,3-dicarbonyls to cinnamates with high enantiomeric excess (ee).

  • Metal-Ligand Complexes: Copper(II)-bis(oxazoline) and Rhodium complexes were developed to catalyze the conjugate addition, setting the C3 stereocenter with >90% ee.

  • Significance: Methyl 5-oxo-3-phenylhexanoate became a standard "benchmark substrate" for testing new chiral catalysts. If a new catalyst could synthesize this molecule with high ee, it was deemed effective for the broader class of GABA analog precursors.

Technical Deep Dive: Synthesis Protocol

The following protocol describes the modern, self-validating synthesis of (R)-methyl 5-oxo-3-phenylhexanoate via an Asymmetric Michael Addition followed by Decarboxylation . This route is preferred for its scalability and high enantioselectivity.

Stage 1: Asymmetric Michael Addition

Objective: Couple methyl acetoacetate and methyl cinnamate to set the C3 stereocenter.

  • Reagents:

    • Methyl Cinnamate (1.0 equiv)

    • Methyl Acetoacetate (1.2 equiv)

    • Catalyst: (S,S)-Diphenylethylenediamine-derived Thiourea (10 mol%) – Induces facial selectivity.

    • Base: 1,1,3,3-Tetramethylguanidine (TMG) (catalytic) – Generates the enolate.

    • Solvent: Toluene (anhydrous).

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the Thiourea catalyst and methyl cinnamate in toluene.

  • Initiation: Add methyl acetoacetate, followed by the TMG base at 0°C. The low temperature suppresses side reactions (polymerization).

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the cinnamate spot indicates completion.

  • Causality: The thiourea catalyst hydrogen-bonds to the cinnamate carbonyl, activating it and shielding one face. The base generates the acetoacetate enolate, which attacks the exposed face, setting the (R)-configuration.

Stage 2: Krapcho Decarboxylation

Objective: Remove the auxiliary ester group to yield the target methyl 5-oxo-3-phenylhexanoate.

  • Reagents:

    • Crude Michael Adduct (from Stage 1)

    • NaCl (1.5 equiv)

    • Water (2.0 equiv)

    • Solvent: DMSO (Dimethyl sulfoxide).

Protocol:

  • Setup: Dissolve the crude diester in DMSO. Add solid NaCl and water.

  • Thermal Activation: Heat the mixture to 140°C–160°C.

  • Mechanism: The chloride ion attacks the methyl group of the labile ester (at the acetoacetate end) via an

    
     mechanism. This generates a carboxylate, which spontaneously decarboxylates (
    
    
    
    ) to form the enol, which tautomerizes to the ketone.
  • Isolation: Cool, dilute with water, and extract with ethyl acetate. The product, Methyl 5-oxo-3-phenylhexanoate , is obtained as a pale oil.

Stage 3: Validation (QC)
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to determine ee%.[5]

  • NMR Verification:

    • 
       NMR (500 MHz, 
      
      
      
      ): Look for the singlet methyl ketone at
      
      
      ppm and the methoxy singlet at
      
      
      ppm. The chiral proton at C3 appears as a multiplet at
      
      
      ppm.

Pathway Visualization

The following diagram illustrates the transformation from raw materials to the Phenibut precursor, highlighting the critical intermediate.

G start Methyl Cinnamate (Substrate) intermediate Michael Adduct (Diester Intermediate) start->intermediate Asymmetric Addition reagent Methyl Acetoacetate (Nucleophile) reagent->intermediate catalyst Chiral Thiourea (Catalyst) catalyst->intermediate Stereocontrol process_decarb Krapcho Decarboxylation (NaCl, DMSO, Heat) intermediate->process_decarb target Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) process_decarb->target -CO2 downstream Haloform Reaction (NaOBr) target->downstream Chain Degradation final (R)-Phenibut (Target Drug) downstream->final Curtius Rearrangement & Hydrolysis

Caption: Synthetic pathway from Methyl Cinnamate to Phenibut via the key intermediate Methyl 5-oxo-3-phenylhexanoate.

Comparative Data: Catalytic Efficiency

The choice of catalyst significantly impacts the yield and enantiomeric excess (ee) of the intermediate.

Catalyst SystemReaction ConditionsYield (%)ee (%)Notes
NaOMe (Base) MeOH, Reflux85%0%Racemic; Classical method.
L-Proline DMSO, RT65%40%Early organocatalysis attempt; slow kinetics.
Thiourea-Amine Toluene, -20°C92%94%Industry Standard. High selectivity.
Cu(II)-Bis(oxazoline) THF, RT88%91%Effective but requires metal removal.

References

  • PubChem. (n.d.). Methyl 5-oxo-3-phenylhexanoate (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Chemical Communications. (2011). N-Heterocyclic carbene catalyzed annulations of ynals and enals. Royal Society of Chemistry. (Describes the use of the compound as a stereochemical reference). Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction. (Mechanistic grounding for the synthesis). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Acetoacetic Ester Synthesis. (Details on the decarboxylation mechanism). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) represents a "privileged scaffold" in organic synthesis due to its 1,5-dicarbonyl relationship and the presence of a


-phenyl substituent relative to the ester.[1] This structural motif offers a direct, atom-economical gateway to two critical pharmacophore classes: chiral 

-lactones
(via stereoselective reduction) and 2,4-disubstituted piperidines (via reductive amination).[1]

This guide details validated protocols for transforming this building block into high-value intermediates commonly found in CNS-active agents (e.g., substance P antagonists, antidepressants) and flavor/fragrance chemistry.[1]

Structural Profile & Reactivity Analysis[1]

The utility of methyl 5-oxo-3-phenylhexanoate stems from its orthogonal reactivity.[1] The molecule contains three distinct reactive centers that allow for divergent synthesis:[1]

  • C1 (Ester): Susceptible to hydrolysis, aminolysis, or hydride reduction.[1]

  • C3 (Stereocenter): The phenyl group creates a chiral center.[1] In racemic starting materials, this allows for Dynamic Kinetic Resolution (DKR) strategies to set two stereocenters simultaneously.[1]

  • C5 (Methyl Ketone): Highly responsive to enzymatic reduction or nucleophilic attack (e.g., Grignard, reductive amination).[1]

Divergent Synthetic Pathways

The following diagram illustrates the core transformations available from this scaffold.

G Start Methyl 5-oxo-3-phenylhexanoate (Starting Block) Path1 Enzymatic Reduction (KRED/NADH) Start->Path1 Stereoselective Path2 Reductive Amination (NH4OAc / NaCNBH3) Start->Path2 Cyclization Path3 Hydrolysis & Cyclization Start->Path3 LiOH / THF Prod1 Chiral u03b4-Lactone (Fragrance/Pharma) Path1->Prod1 Cyclization (-MeOH) Prod2 cis-2-Methyl-4-phenylpiperidine (CNS Scaffolds) Path2->Prod2 Reduction Prod3 3-Phenyl-5-oxohexanoic acid Path3->Prod3

Figure 1: Divergent synthetic utility of methyl 5-oxo-3-phenylhexanoate.

Application 1: Chemoenzymatic Synthesis of Chiral -Lactones

Target: (3S, 5S)-6-methyl-4-phenyl-tetrahydro-2H-pyran-2-one.[1] Mechanism: Dynamic Kinetic Resolution (DKR) via Ketoreductase (KRED).[1]

The reduction of the C5 ketone generates a secondary alcohol which, upon exposure to the C1 ester, undergoes spontaneous or acid-catalyzed lactonization.[1] Using a specific KRED enzyme allows for the setting of the C5 stereocenter, which can kinetically select for the matching C3 configuration if the C3 proton is sufficiently acidic (or via standard diastereoselective reduction).[1]

Protocol A: Biocatalytic Reduction

Reagents:

  • Substrate: Methyl 5-oxo-3-phenylhexanoate (50 mM)[1]

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum KREDs).[1]

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose + NADP+.[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.[1]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).[1]

  • Cofactor Mix: Add NADP+ (1.0 mM final conc.) and Glucose (1.5 equivalents relative to substrate). Add GDH (5 U/mL).

  • Substrate Addition: Dissolve Methyl 5-oxo-3-phenylhexanoate in DMSO (5% v/v final concentration) and add dropwise to the stirring buffer.

  • Reaction: Add KRED enzyme (10 mg/mL loading). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Monitor consumption of ketone via HPLC (C18 column, Acetonitrile/Water gradient).

  • Work-up: Extract reaction mixture 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Lactonization: Dissolve the crude hydroxy-ester in Toluene with catalytic p-TsOH (1 mol%). Reflux for 2 hours with a Dean-Stark trap to drive cyclization.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the chiral lactone.[1]

Why this works: The enzymatic reduction is highly enantioselective for the ketone.[1] The subsequent chemical lactonization is thermodynamically driven by the formation of the stable 6-membered ring.[1]

Application 2: Synthesis of 2,4-Disubstituted Piperidines

Target: cis-2-methyl-4-phenylpiperidine. Relevance: This scaffold is a core structural element in various NK1 antagonists and opioid analgesics.[1]

Protocol B: Reductive Cyclization

Safety Note: Sodium Cyanoborohydride is toxic and generates HCN if acidified improperly.[1] Work in a well-ventilated fume hood.

Reagents:

  • Methyl 5-oxo-3-phenylhexanoate (1.0 equiv)[1]

  • Ammonium Acetate (NH₄OAc) (5.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv)

  • Solvent: Methanol (dry).[1]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve Methyl 5-oxo-3-phenylhexanoate (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (50 mmol).

  • Equilibration: Stir at room temperature for 2 hours. This allows the formation of the imine/enamine intermediate and initial attack on the ester to form the lactam (piperidone) intermediate or direct iminium species.[1]

  • Reduction: Cool the solution to 0°C. Add NaCNBH₃ (20 mmol) portion-wise over 30 minutes.

  • Cyclization/Reduction: Allow the mixture to warm to room temperature and stir for 16 hours. Note: If the lactam (piperidone) is the desired endpoint, stop here.[1] For the piperidine, a stronger reductant like LiAlH₄ in THF would be required in a subsequent step.[1]

  • Quench: Quench carefully with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic phase with brine.[1]

  • Purification: The product is an amine.[1][2] Purify using neutral alumina or silica gel with 1% Triethylamine in the eluent to prevent streaking.[1]

Mechanism Visualization: The transformation involves a cascade of reductive amination followed by intramolecular nucleophilic acyl substitution (if stopping at lactam) or further reduction.[1]

Reaction Substrate Methyl 5-oxo-3-phenylhexanoate Inter1 Imine / Enamine Intermediate Substrate->Inter1 + NH4OAc Inter2 Cyclic Lactam (Piperidone) Inter1->Inter2 Cyclization (-MeOH) Product 2-Methyl-4-phenylpiperidine Inter2->Product Reduction (LiAlH4)

Figure 2: Reaction cascade for piperidine synthesis.

Analytical Quality Control

To ensure the integrity of the building block before application, the following Critical Quality Attributes (CQAs) must be verified.

AttributeSpecificationMethod
Purity (GC) > 97.0%GC-FID (DB-5 column)
Identity (NMR) Conforms to structure1H NMR (CDCl₃):

7.2-7.4 (Ph), 3.6 (OMe), 2.1 (COMe)
Water Content < 0.5%Karl Fischer Titration
Appearance Colorless to pale yellow liquidVisual Inspection

References

  • PubChem. (2025).[1][3][4] Methyl 5-oxo-3-phenylhexanoate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • MDPI Molbank. (2007).[1] Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. (Demonstrates 1,5-dicarbonyl reactivity). Available at: [Link][2][5]

  • ResearchGate. (2002).[1][2] Optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (Piperidine synthesis protocols). Available at: [Link]

Disclaimer: This document is for research and development purposes only. All chemical reactions should be performed by qualified personnel under appropriate safety conditions.

Sources

"purification techniques for methyl 5-oxo-3-phenylhexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Methyl 5-oxo-3-phenylhexanoate (MOPH) is a critical chiral building block, structurally significant as a precursor for


-amino acid derivatives, including analogs of Phenibut  and Baclofen . Synthesized typically via the base-catalyzed Michael addition of acetone to methyl cinnamate, the crude reaction matrix presents a complex purification challenge.

The primary impurities include unreacted methyl cinnamate (Michael acceptor), self-condensation products of acetone (mesityl oxide, diacetone alcohol), and oligomeric byproducts. Furthermore, as the biological activity of downstream GABA-analogs is stereodependent, the isolation of the (R)- or (S)-enantiomer is often required.

This guide details a hierarchical purification strategy:

  • High-Vacuum Fractional Distillation: For bulk removal of volatiles and unreacted starting materials.

  • Flash Column Chromatography: For polishing and removal of close-eluting isomers.

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic method to achieve high enantiomeric excess (

    
    ).
    

Process Workflow

The following diagram illustrates the integrated purification logic, moving from crude synthesis mixture to optically pure isolate.

PurificationWorkflow Crude Crude Reaction Mixture (MOPH, Methyl Cinnamate, Mesityl Oxide) Distillation Step 1: High-Vacuum Distillation (0.5 mmHg, 140-160°C) Crude->Distillation Lights Distillate Fraction 1: Acetone, Mesityl Oxide Distillation->Lights < 100°C Mains Main Fraction: Semi-Pure MOPH (~90%) Distillation->Mains Target Cut Bottoms Residue: Polymers/Oligomers Distillation->Bottoms Chromatography Step 2: Flash Chromatography (SiO2, Hexane:EtOAc) Mains->Chromatography PureRacemic Pure Racemic MOPH (>98% Purity) Chromatography->PureRacemic Biocatalysis Step 3: Enzymatic Kinetic Resolution (CAL-B Lipase) PureRacemic->Biocatalysis If Chiral Required Hydrolysis Selective Hydrolysis Biocatalysis->Hydrolysis R_Ester (R)-MOPH Ester (Unreacted) Hydrolysis->R_Ester Organic Phase S_Acid (S)-Acid Byproduct (Hydrolyzed) Hydrolysis->S_Acid Aqueous Phase

Figure 1: Integrated purification workflow for Methyl 5-oxo-3-phenylhexanoate, separating bulk impurity removal from high-value chiral resolution.

Protocol 1: Bulk Purification via High-Vacuum Distillation

Objective: Separate MOPH from lower-boiling acetone condensation products and the starting material, methyl cinnamate.

Thermodynamic Context:

  • Mesityl Oxide: BP ~130°C (Atm).

  • Methyl Cinnamate: BP ~260°C (Atm) / ~132°C (15 mmHg).

  • MOPH: Estimated BP ~160-170°C (0.5 mmHg).

Methodology:

  • Apparatus: Short-path distillation head (Vigreux column optional for higher purity) connected to a high-vacuum manifold and oil pump.

  • Degassing: Stir crude oil at 40°C under weak vacuum (20 mmHg) to remove residual solvent and acetone.

  • Fractionation:

    • Fraction A (Lights): Collect up to 110°C (0.5 mmHg). Contains mesityl oxide and trace methyl cinnamate.

    • Fraction B (Main Cut): Collect between 155°C – 175°C (0.5 mmHg). Target MOPH.

    • Residue: Dark viscous oil containing Michael polymers.

Critical Control Point: Methyl cinnamate can co-distill if the vacuum fluctuates. Maintain pressure


 mmHg. If the distillate solidifies in the condenser (Methyl cinnamate MP ~36°C), warm the condenser water to 45°C.

Protocol 2: Flash Column Chromatography

Objective: Removal of trace methyl cinnamate and "yellow" color bodies from the distilled oil.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

StepSolvent Ratio (Hex:EtOAc)Column Volumes (CV)Elution Target
1 95 : 52 CVNon-polar impurities
2 90 : 103 CVMethyl Cinnamate (Rf ~0.6)
3 80 : 20 5 CV MOPH (Rf ~0.35)
4 50 : 502 CVPolar acids/oligomers

Detection: UV at 254 nm. MOPH absorbs weakly compared to cinnamate due to loss of conjugation, but the phenyl ring is detectable. Stain with Anisaldehyde (heats to orange/brown) or 2,4-DNP (yellow/orange spot due to ketone).

Protocol 3: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of the (R)-enantiomer (or S-enantiomer depending on lipase preference) from the racemic mixture.

Mechanism: Lipases such as Candida antarctica Lipase B (CAL-B) show high stereoselectivity for esters with


- or 

-substituents. The lipase preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester unreacted (or vice versa, strictly dependent on the specific enzyme batch and solvent system).

Reagents:

  • Racemic MOPH (purified).

  • Immobilized CAL-B (e.g., Novozym 435).

  • Phosphate Buffer (pH 7.0) / Acetone (9:1) or Toluene/Water biphasic system.

Step-by-Step Procedure:

  • Setup: Suspend Racemic MOPH (10 g) in Phosphate Buffer (100 mL, 0.1 M, pH 7.0). Add Acetone (10 mL) as a co-solvent to improve solubility.

  • Initiation: Add Immobilized CAL-B (500 mg, 5% w/w).

  • Incubation: Stir at 30°C @ 200 RPM. Monitor pH; maintain at 7.0 by automatic titration with 1M NaOH (the hydrolysis produces acid, dropping pH).

  • Monitoring: Analyze aliquots via Chiral HPLC every 2 hours.

  • Termination: Stop reaction when conversion reaches ~50% (theoretical maximum yield for resolution).

  • Workup:

    • Filter off the enzyme beads.

    • Extract the mixture with Ethyl Acetate (3x).

    • Wash organic layer with saturated

      
      . The (S)-Acid  partitions into the aqueous base. The (R)-Ester  remains in the organic layer.
      
    • Dry organic layer (

      
      ) and concentrate to yield optically enriched MOPH.
      

Analytical Validation

HPLC Method (Achiral - Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Wavelength: 210 nm (carbonyl) and 254 nm (phenyl).

HPLC Method (Chiral - Enantiomeric Excess):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Separation: Enantiomers typically separate with

    
    .
    

References

  • Synthesis & Configuration: Biju, A. T., et al. "N-Heterocyclic Carbene-Catalyzed Annulation of Enals and Ynals." Chemical Communications, 2011, 47 , 8672.

  • Michael Addition Mechanism: "The Michael Addition Reaction." Master Organic Chemistry, 2023.[1]

  • Enzymatic Resolution Context: Zheng, G. W., et al. "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester."[2] Bioprocess and Biosystems Engineering, 2025.[3][4]

  • General Lipase Protocols: "Lipase-Catalyzed Kinetic Resolution of Racemic Esters." Organic Chemistry Portal.

Sources

Application Note: Analytical Characterization of Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 5-oxo-3-phenylhexanoate (MOPH) is a critical chiral building block in the synthesis of biologically active


-amino acids and lactams, including precursors for GABA analogs like Phenibut and Baclofen derivatives. Its structural integrity—specifically its enantiomeric purity—is the primary determinant of efficacy and safety in downstream pharmaceutical applications.

This guide provides a validated protocol for the structural and stereochemical characterization of MOPH. It moves beyond basic spectral assignment to address the specific challenges of distinguishing enantiomers and quantifying trace impurities common to Michael addition syntheses (e.g., retro-Michael degradation products).

Target Molecule Profile
  • IUPAC Name: Methyl 5-oxo-3-phenylhexanoate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.27 g/mol

  • Key Features:

    
    -keto ester framework, chiral center at C3.
    

Analytical Workflow

The following workflow ensures a "self-validating" system where orthogonal methods confirm purity and identity.

AnalyticalWorkflow Sample Crude MOPH TLC TLC Screening (Hex/EtOAc) Sample->TLC NMR 1H/13C NMR (Structural ID) TLC->NMR Pass NMR->Sample Fail: Repurify GCMS GC-MS (Impurity Profile) NMR->GCMS Confirm Structure ChiralHPLC Chiral HPLC (Enantiomeric Excess) Release Certificate of Analysis ChiralHPLC->Release ee >98% GCMS->ChiralHPLC Purity >95%

Figure 1: Integrated analytical workflow for MOPH characterization. Note the gatekeeping role of GC-MS before committing to expensive Chiral HPLC columns.

Method 1: Structural Confirmation via NMR Spectroscopy[1]

Nuclear Magnetic Resonance (NMR) is the primary method for structural validation. The C3 chiral center renders the protons on C2 and C4 diastereotopic, resulting in distinct splitting patterns that confirm the integrity of the carbon backbone.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) is standard. Benzene-
    
    
    
    (
    
    
    ) is recommended if signal overlap occurs in the aliphatic region, as the magnetic anisotropy of the benzene ring often resolves overlapping multiplets.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

Data Interpretation & Assignment
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
Ar-H Phenyl7.15 – 7.35Multiplet (m)-Integration must equal 5H.
C3-H Methine3.65 – 3.75Multiplet (m)-The chiral center; couples to both

groups.
OCH3 Ester Methyl3.58Singlet (s)-Sharp singlet; confirms methyl ester integrity.
C4-H Methylene2.85 – 2.95dd

Diastereotopic protons

to ketone.
C2-H Methylene2.60 – 2.75dd

Diastereotopic protons

to ester.
C6-H Ketone Methyl2.08Singlet (s)-Diagnostic for the methyl ketone moiety.

Critical Analysis:

  • The "ABX" Systems: The protons at C2 and C4 do not appear as simple doublets or triplets. They form an ABX system with the C3 methine. If these appear as a broad unresolved blob, switch to

    
     to resolve the coupling constants, which allows verification of the acyclic nature (ruling out lactol formation).
    
  • Impurity Flag: A singlet around 2.2-2.3 ppm often indicates residual acetone or unreacted methyl acetoacetate (if used in synthesis).

Method 2: Enantiomeric Excess via Chiral HPLC

For asymmetric syntheses (e.g., organocatalytic Michael additions), determining the Enantiomeric Excess (ee) is mandatory. Standard reverse-phase C18 columns cannot separate these enantiomers.

Protocol
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Why: The carbamate moieties interact with the carbonyls and phenyl ring of MOPH via hydrogen bonding and

      
      -
      
      
      
      stacking, creating the necessary chiral discrimination.
  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

    • Note: Strictly isocratic. Gradient elution can disrupt the delicate adsorption equilibrium required for chiral separation.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption) and 254 nm (phenyl absorption).

  • Temperature: 25°C (controlled).

Expected Results
  • Retention Times (

    
    ):  Typically, the enantiomers elute between 8 and 15 minutes depending on the exact mobile phase ratio.
    
  • Resolution (

    
    ):  A baseline separation (
    
    
    
    ) is required for accurate integration.
  • Calculation:

    
    
    

Self-Validation Step: Always run a racemic standard (produced via non-selective synthesis) first to establish the retention times of both enantiomers. Never assume the major peak corresponds to the desired enantiomer without a reference standard or optical rotation correlation.

Method 3: Mass Spectrometry (GC-MS)

GC-MS is utilized for purity profiling and detecting specific degradation products like the retro-Michael starting materials.

Fragmentation Logic (EI, 70 eV)

The mass spectrum of MOPH follows a predictable fragmentation pathway driven by the stability of the acylium ions and benzylic cations.

Fragmentation Parent Molecular Ion [M]+ = 220 Frag1 Loss of OMe [M-31]+ = 189 Parent->Frag1 -OCH3 Frag2 Loss of Acetyl [M-43]+ = 177 Parent->Frag2 -COCH3 Frag3 McLafferty Rearr. (Ester side) m/z = 74 Parent->Frag3 McLafferty Frag4 Tropylium/Benzyl m/z = 91 Parent->Frag4 Benzylic Cleavage

Figure 2: Key fragmentation pathways for MOPH in Electron Impact (EI) ionization.

Interpretation
  • Base Peak: Often m/z 43 (Acetyl) or m/z 146 (Loss of acetone equivalent via McLafferty).

  • Impurity Watch:

    • Methyl Cinnamate: Peak at m/z 162. Presence indicates incomplete reaction or retro-Michael reversal during workup.

    • Dimerization: Peaks > m/z 300 indicate aldol condensation of the ketone moiety (avoid high injection port temperatures >250°C to prevent thermal degradation).

References

  • Stereochemical Determination: Chemical Communications, 2011, 47 , 8670-8672. "N-Heterocyclic carbene catalyzed annulations of ynals and enals." (Used MOPH to determine absolute configuration).

  • Michael Addition Mechanism: Journal of the American Chemical Society, 2008, 130 , 418. "N-Heterocyclic Carbene-Catalyzed Redox Amidations." (Contextualizing the stability of the 5-oxo-3-phenyl motif).

  • Chiral Separation Principles: Journal of Chromatography A, 2001, 906 , 1-2, 105-125. "Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic separation of enantiomers." (Foundational text for selecting OD-H/AD-H columns).

Sources

"handling and storage procedures for methyl 5-oxo-3-phenylhexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (CAS: 13984-50-4 / 30414-55-2 related) is a versatile 1,5-dicarbonyl intermediate widely utilized in the synthesis of polycyclic pharmaceutical scaffolds, specifically functionalized cyclohexenones via Robinson Annulation. As a Michael adduct of acetone and methyl cinnamate, it possesses a chiral center at the C3 position, making it a critical reference standard in asymmetric catalysis and drug discovery for GABA-analogues and terpenoid synthesis.

This guide details the handling, storage, and synthetic utility of this compound, ensuring data integrity and operator safety in high-throughput screening (HTS) and process chemistry environments.

Physicochemical Profile & Safety Assessment

Table 1: Chemical Specification & Safety Data

ParameterSpecification
IUPAC Name Methyl 5-oxo-3-phenylhexanoate
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Physical State Viscous colorless to pale yellow liquid (may crystallize upon prolonged cold storage)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Boiling Point ~150-155°C at 1 mmHg (Predicted)
Flash Point >110°C (Combustible Liquid, Class IIIB)
GHS Classification Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)

Safety Critical : While not highly toxic, the compound is a potent lachrymator and respiratory irritant. All handling must occur within a certified chemical fume hood.

Storage & Handling Protocol

To maintain the integrity of the methyl ester and ketone functionalities, strict adherence to the following protocol is required.

Environmental Control
  • Temperature : Store at 2°C to 8°C . While the compound is stable at room temperature for short periods, cold storage prevents slow transesterification or aldol condensation.

  • Atmosphere : Hygroscopic sensitivity is low, but Argon or Nitrogen backfilling is recommended to prevent oxidation of the

    
    -protons adjacent to the ketone.
    
  • Light : Store in Amber Borosilicate Vials . The phenyl moiety absorbs UV light, potentially inducing radical degradation over extended periods.

Handling Procedure (Step-by-Step)
  • Equilibration : Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

  • Dispensing : Use a glass syringe or positive-displacement pipette. Avoid polystyrene plastics, as the compound may act as a plasticizer.

  • Quenching Spills : Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large spills. Clean surface with 10% acetone in ethanol.

Application Note: Synthetic Utility

Methyl 5-oxo-3-phenylhexanoate serves as a "linchpin" molecule in organic synthesis due to its 1,5-dicarbonyl motif . This structural arrangement allows it to undergo intramolecular aldol condensation to form six-membered rings, a process known as the Robinson Annulation .

Mechanism of Action: The Robinson Annulation

In the presence of a base (e.g., NaOEt or Proline), the methyl ketone enolate (C6) or the methylene enolate (C4) can attack the ester carbonyl (C1). However, the most common synthetic pathway involves the cyclization to 5-phenyl-2-cyclohexen-1-one derivatives.

Key Pathway :

  • Enolization : Base removes a proton from C6 (kinetic) or C4 (thermodynamic).

  • Cyclization : Intramolecular attack on the ester or aldehyde (if modified).

  • Dehydration : Loss of water to form the enone system.

Experimental Workflow: Synthesis & Cyclization

The following diagram illustrates the synthesis of Methyl 5-oxo-3-phenylhexanoate via Michael Addition and its subsequent transformation.

G cluster_0 Key Transformation Start1 Methyl Cinnamate (Acceptor) Intermediate Methyl 5-oxo-3-phenylhexanoate (Target 1,5-Dicarbonyl) Start1->Intermediate Michael Addition (NaOEt/EtOH, 0°C) Start2 Acetone (Donor) Start2->Intermediate Product 5-Phenyl-2-cyclohexen-1-one (Cyclized Product) Intermediate->Product Robinson Annulation (KOH, Reflux) Intermediate->Product

Figure 1: Synthetic pathway from precursors to the target intermediate and its downstream cyclization to a cyclohexenone scaffold.[3]

Detailed Experimental Protocol

Protocol A: Synthesis of Methyl 5-oxo-3-phenylhexanoate (Michael Addition) Rationale: This method utilizes thermodynamic control to ensure mono-addition of acetone to the cinnamate.

Reagents:

  • Methyl Cinnamate (1.0 eq)

  • Acetone (Solvent/Reagent, excess)

  • Sodium Ethoxide (0.2 eq, catalyst)

Procedure:

  • Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl Cinnamate (16.2 g, 100 mmol) in dry Acetone (100 mL).

  • Catalysis : Add Sodium Ethoxide (1.36 g, 20 mmol) in one portion at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and reflux for 12 hours. Monitor via TLC (20% EtOAc/Hexanes). The product will appear as a less polar spot compared to the starting ester.

  • Work-up : Cool to room temperature. Quench with saturated NH₄Cl solution (50 mL). Evaporate excess acetone under reduced pressure.

  • Extraction : Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via vacuum distillation (bp ~155°C @ 1 mmHg) or flash chromatography (SiO₂, 10% EtOAc/Hexane) to yield the title compound as a pale yellow oil.

Protocol B: Quality Control (QC) Check

  • NMR Validation :

    • ¹H NMR (400 MHz, CDCl₃) : Look for the singlet methyl ester (~3.6 ppm), the singlet methyl ketone (~2.1 ppm), and the diagnostic multiplet for the benzylic proton at C3 (~3.8 ppm).

    • Chiral Purity : If using a chiral catalyst, analyze via HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate (Related Structure). Retrieved from [Link]

  • Organic Chemistry Portal . Synthesis of beta-keto esters and 1,5-dicarbonyls via Michael Addition. Retrieved from [Link]

  • Li, X., et al. (2011) . N-Heterocyclic Carbene Catalyzed Annulation of Enals and Ynals. Chemical Communications. (Contextual reference for absolute configuration determination of methyl 5-oxo-3-phenylhexanoate).

Sources

Troubleshooting & Optimization

FAQ 1: Why is my reaction yield of methyl 5-oxo-3-phenylhexanoate unexpectedly low?

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Methyl 5-oxo-3-phenylhexanoate Synthesis

Welcome to the technical support guide for the synthesis of methyl 5-oxo-3-phenylhexanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which is commonly achieved via a Michael (or conjugate) addition reaction. The core of this synthesis involves the addition of a phenyl-substituted nucleophile to an appropriate Michael acceptor. A prevalent route is the base-catalyzed reaction between a phenylacetic acid ester derivative (as the Michael donor) and methyl vinyl ketone (MVK) (as the Michael acceptor). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this procedure.

Low yield is one of the most common frustrations in organic synthesis. In the context of this specific Michael addition, the issue often traces back to one of several key areas: reagent quality, reaction conditions, or competing side reactions.

Plausible Causes & Diagnostic Steps:

  • Inefficient Enolate Formation: The reaction begins with the deprotonation of the Michael donor by a base to form a nucleophilic enolate.[1] If the base is too weak, not enough enolate will be generated, and the reaction will not proceed to completion. Conversely, if the base is too strong, it can favor undesired side reactions like 1,2-addition.[2][3]

    • Troubleshooting: Ensure your base is appropriate for the pKa of your Michael donor. For a typical phenylacetic acid ester, a moderately strong base like sodium methoxide or sodium ethoxide is a good starting point. Verify the quality of the base; older reagents can be less active due to decomposition or absorption of atmospheric moisture and CO2.

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is a highly reactive Michael acceptor and is notoriously prone to polymerization, especially in the presence of light, heat, or impurities.[4] This is a very common cause of low yields as it consumes the starting material in a non-productive pathway.

    • Troubleshooting: Use freshly distilled or inhibitor-free MVK for best results. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air-induced polymerization. Adding the MVK slowly to the reaction mixture can also help to keep its instantaneous concentration low, thus minimizing polymerization.

  • Suboptimal Reaction Temperature: Michael additions are thermodynamically controlled processes.[5] Running the reaction at too low a temperature may result in an impractically slow reaction rate, while excessively high temperatures can promote side reactions, including MVK polymerization and potential decomposition of the product.

    • Troubleshooting: The optimal temperature is system-dependent. It is advisable to start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

FAQ 2: What are the common impurities and how can they be avoided?

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts. Identifying these impurities is key to refining the reaction protocol.

Plausible Causes & Identification:

  • Unreacted Starting Materials: The most straightforward impurities to identify are the starting materials. Their presence usually indicates an incomplete reaction.

    • Solution: Increase reaction time, gently heat the mixture, or re-evaluate the activity of your base as described in FAQ 1.

  • Poly-MVK: As mentioned, MVK can polymerize. This typically results in a baseline streak or an insoluble gum in your reaction flask.

    • Solution: Use purified MVK and add it slowly to the reaction mixture.

  • 1,2-Addition Product: While Michael additions favor the 1,4-conjugate addition product, strongly basic or highly reactive nucleophiles (like Grignard or organolithium reagents) can lead to a competing 1,2-addition, where the nucleophile attacks the carbonyl carbon directly.[2][3] With enolates, this is less common but can occur if the reaction conditions are not optimized. The 1,2-adduct would be a tertiary alcohol.

    • Solution: Use of a weaker, "softer" nucleophile (which enolates generally are) favors the 1,4-addition.[6] Ensure you are not using an excessively strong base for enolate formation.

  • Dialkylation Product: It is possible for the initial product enolate to react with a second molecule of MVK, leading to a dialkylated byproduct.

    • Solution: Use a strict 1:1 stoichiometry of the Michael donor to the Michael acceptor. Adding the MVK dropwise helps maintain a low concentration, disfavoring a second addition.

Reaction Scheme: Desired Product vs. Side Products

SideReactions cluster_reactants Reactants cluster_products Potential Products Donor Phenylacetic Ester Enolate (Michael Donor) Product_1_4 Methyl 5-oxo-3-phenylhexanoate (Desired 1,4-Adduct) Donor->Product_1_4 + MVK (1,4-Addition) Product_1_2 1,2-Adduct (Side Product) Donor->Product_1_2 + MVK (1,2-Addition) Acceptor Methyl Vinyl Ketone (MVK) (Michael Acceptor) Polymer Poly(MVK) (Side Product) Acceptor->Polymer Polymerization

Caption: Competing reaction pathways in the synthesis.

FAQ 3: My reaction has stalled. What should I do?

A stalled reaction, where TLC analysis shows no change over a prolonged period despite the presence of starting materials, can be perplexing.

Plausible Causes & Solutions:

  • Base Deactivation: The most common culprit is the deactivation of the catalytic base. This can happen if the reaction is not performed under strictly anhydrous conditions, as water will protonate and neutralize the base.

    • Protocol for Ensuring Anhydrous Conditions:

      • Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves) or purchased as anhydrous grade.

      • Handle hygroscopic bases (like sodium methoxide) in a glovebox or under a positive pressure of inert gas.

  • Reversible Reaction Equilibrium: Michael additions are generally reversible.[6] It's possible that the reaction has reached an equilibrium that is unfavorable for the product.

    • Solution: While less common for this specific reaction, if equilibrium is suspected, one could attempt to shift it by removing a byproduct (if any is volatile) or by slightly increasing the amount of one reactant. However, the more likely cause of stalling is deactivation.

  • Inhibitor in MVK: Commercial MVK often contains inhibitors like hydroquinone to prevent polymerization during storage.[7] While necessary for storage, these can interfere with the reaction.

    • Solution: As stated previously, distilling the MVK immediately before use is the most effective way to remove these inhibitors and any polymer that may have formed.

FAQ 4: I'm having difficulty purifying the final product. What are the best practices?

Purification of β-keto esters can sometimes be challenging due to their moderate polarity and potential for decomposition on silica gel.

Recommended Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, carefully quench it by adding a mild acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the base.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Flash column chromatography on silica gel is the standard method for purification.

    • A common eluent system is a gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product.

    • Pro-Tip: The product, being a β-keto ester, can sometimes streak on silica gel. To mitigate this, a small amount of triethylamine (e.g., 0.1-0.5%) can be added to the eluent system to deactivate acidic sites on the silica.

Table 1: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Base Sodium methoxide (NaOMe)Sufficiently strong to deprotonate phenylacetic esters without promoting significant side reactions.
Solvent Anhydrous Methanol or THFPolar aprotic solvents are generally effective. Methanol is often used with NaOMe.
Temperature 0 °C to Room TemperatureBalances reaction rate against the risk of MVK polymerization.
Atmosphere Inert (N2 or Ar)Prevents moisture contamination and unwanted oxidation/polymerization.[4]
MVK Addition Slow, dropwise additionKeeps the instantaneous concentration of MVK low to minimize polymerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Methyl Vinyl Ketone. [Link]

Sources

"optimizing reaction conditions for methyl 5-oxo-3-phenylhexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of methyl 5-oxo-3-phenylhexanoate , a critical intermediate in the synthesis of GABA-B agonists like Phenibut and Baclofen.

Ticket ID: OPT-RXN-503 | Status: Open | Priority: High Topic: Optimization of Michael Addition & Decarboxylation Sequences

Executive Summary & Reaction Logic

The synthesis of methyl 5-oxo-3-phenylhexanoate relies on the Michael addition of an acetone equivalent to methyl cinnamate . While direct addition of acetone is atom-economical, it suffers from poor thermodynamics (retro-Michael) and side reactions (aldol condensation).

The Recommended Protocol (Industry Standard): A two-step sequence using methyl acetoacetate as a "masked" acetone equivalent.

  • Michael Addition: Methyl acetoacetate + Methyl cinnamate

    
    
    
    
    
    -acetyl-glutarate intermediate.
  • Krapcho Decarboxylation: Removal of the auxiliary ester to yield the target

    
    -keto ester.
    
Reaction Pathway Visualization

The following diagram illustrates the critical decision points and failure modes in this pathway.

ReactionPathway Start Methyl Cinnamate + Methyl Acetoacetate BaseCat Catalyst Selection (NaOMe vs DBU) Start->BaseCat Intermediate Intermediate: Dimethyl 2-acetyl-3-phenylpentanedioate BaseCat->Intermediate Kinetic Control Fail_Poly FAILURE: Polymerization (Temp > 60°C) BaseCat->Fail_Poly Overheating Decarb Decarboxylation (Krapcho Conditions) Intermediate->Decarb Fail_Retro FAILURE: Retro-Michael (Prolonged Rxn Time) Intermediate->Fail_Retro Reversibility Target TARGET: Methyl 5-oxo-3-phenylhexanoate Decarb->Target NaCl/DMSO/H2O Fail_Hydro FAILURE: Total Hydrolysis (Acidic Decarb) Decarb->Fail_Hydro HCl/Reflux

Caption: Logical flow of the Acetoacetate Route, highlighting critical control points (Yellow) and failure modes (Red).

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Route (Acetoacetate Addition)

Recommended for scale-up and high purity requirements.

Step 1: Michael Addition

  • Reagents: Methyl Cinnamate (1.0 eq), Methyl Acetoacetate (1.2 eq), NaOMe (0.1 eq).

  • Solvent: Methanol (Anhydrous).

  • Procedure:

    • Dissolve Methyl Cinnamate in MeOH (5 mL/g).

    • Add Methyl Acetoacetate.

    • Cool to 0°C. Add NaOMe (25% in MeOH) dropwise. Exotherm Warning.

    • Allow to warm to 25°C and stir for 4–6 hours.

    • Quench: Add Glacial Acetic Acid (0.15 eq) to neutralize the base before workup to prevent Retro-Michael reaction.

Step 2: Krapcho Decarboxylation

  • Reagents: Crude Intermediate, NaCl (1.5 eq), Water (2.0 eq).

  • Solvent: DMSO (3 mL/g).

  • Procedure:

    • Dissolve the crude oil from Step 1 in DMSO.

    • Add solid NaCl and Water.

    • Heat to 130°C–140°C for 3–5 hours. Evolution of CO2 gas will be observed.

    • Workup: Cool, dilute with water, and extract with Ethyl Acetate. Wash with brine to remove DMSO.

Protocol B: The "Green" Route (Direct Acetone Addition)

Recommended for exploratory chemistry or atom-economy studies. Lower yields expected.

  • Reagents: Methyl Cinnamate (1.0 eq), Acetone (Solvent/Reagent, 10 eq), L-Proline (20 mol%).

  • Procedure:

    • Dissolve Methyl Cinnamate in neat Acetone.

    • Add L-Proline.

    • Stir at room temperature for 24–48 hours.

    • Note: This reaction is slow and equilibrium-limited. High excess of acetone drives the equilibrium.

Optimization Data & Parameter Sweeps

The following data summarizes the impact of base and solvent selection on the Michael Addition step (Step 1).

ParameterConditionYield (Intermediate)Purity ProfileNotes
Base NaOMe (0.1 eq)92% HighStandard industrial choice. Fast kinetics.
Base DBU (0.1 eq)88%HighGood for acid-sensitive substrates. Expensive.
Base KOtBu (0.1 eq)65%LowPromotes polymerization of cinnamate. Too strong.
Solvent Methanol94% CleanProtic solvent stabilizes the enolate intermediate.
Solvent THF75%ModerateSlower reaction; requires stronger bases.
Temp 60°C (Reflux)40%PoorSignificant Retro-Michael and polymerization.

Troubleshooting Guide (FAQs)

Issue 1: "I am losing product during workup (Low Yield)."

Diagnosis: The Michael reaction is reversible (Retro-Michael). Root Cause: If the reaction mixture is not quenched before concentration or extraction, the basic conditions will drive the equilibrium back to the starting materials (Methyl Cinnamate) as the concentration of reagents changes. Solution: Always neutralize the catalyst (NaOMe) with a stoichiometric amount of acetic acid or HCl while the reaction is still in the solvent matrix at room temperature.

Issue 2: "My product contains a carboxylic acid instead of the methyl ester."

Diagnosis: Unwanted hydrolysis during Decarboxylation. Root Cause: Using strong acids (HCl/H2SO4) for decarboxylation hydrolyzes the terminal methyl ester. Solution: Switch to Krapcho conditions (NaCl/DMSO/130°C). This method involves nucleophilic attack by chloride on the methyl group of the activated ester (the


-keto ester), releasing CO2 without hydrolyzing the unactivated terminal ester.
Issue 3: "The reaction mixture turned into a solid gel."

Diagnosis: Anionic Polymerization. Root Cause: Methyl cinnamate is prone to polymerization initiated by strong bases if the temperature is too high or if the Michael donor (acetoacetate) is added too slowly. Solution:

  • Ensure the Michael donor is present before adding the base.

  • Keep the temperature below 30°C.

  • Use a protic solvent (MeOH) which inhibits anionic polymerization chains.

Issue 4: "Can I make the Chiral (R)-enantiomer directly?"

Answer: Yes, but not with simple bases. Guidance: To synthesize (R)-methyl 5-oxo-3-phenylhexanoate (precursor to (R)-Baclofen), you must use Asymmetric Catalysis .

  • Catalyst: Chiral thiourea organocatalysts or Rhodium/Chiral ligand complexes.

  • Reference: See Wang et al. regarding asymmetric Michael additions to cinnamates [3].

References

  • Michael Addition Mechanism & Thermodynamics

    • Bergmann, E. D., Corett, R., & Resnick, S. (1956). The Michael Reaction of Acetoacetic Esters with Cinnamic Esters. Journal of the American Chemical Society.[1]

    • Link:[Link]

  • Krapcho Decarboxylation Protocol: Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis.
  • Asymmetric Synthesis of GABA Precursors

    • Wang, J., Li, H., & Yu, X. (2005).[2][3][4][5][6] Enantioselective Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Bifunctional Tertiary Amine-Thioureas. Organic Letters.

    • Link:[Link] (Note: Analogous mechanism applied to cinnamates).

  • General Review of Cinnamate Reactivity

    • PubChem Compound Summary for Methyl Cinnam
    • Link:[Link]

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Support Center: Synthesis of Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-oxo-3-phenylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this valuable β-keto ester intermediate.

Overview of Synthetic Strategy

The synthesis of methyl 5-oxo-3-phenylhexanoate, a β-keto ester, is most commonly approached via a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between an ester enolate and a second ester.[1][2] For our target molecule, a logical pathway involves the reaction of an enolizable ester, methyl 3-phenylpropanoate, with a non-enolizable ester that can act as an acetyl group donor, such as methyl acetate, in the presence of a strong base. An alternative, and often more practical approach, is the acylation of the enolate of methyl 3-phenylpropanoate with an acetylating agent like acetyl chloride or acetic anhydride. A Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound could also be envisioned.

This guide will primarily focus on troubleshooting the Crossed Claisen Condensation and related acylation strategies, as these are the most direct and commonly employed methods for this class of compounds.

Troubleshooting Guide: Improving Yield and Purity

Question 1: My yield of methyl 5-oxo-3-phenylhexanoate is consistently low. What are the most likely causes and how can I address them?

Low yields in a Claisen-type condensation can stem from several factors, primarily related to the formation and stability of the reactants and products.

Potential Cause 1: Incomplete Enolate Formation

  • Explanation: The first step of the Claisen condensation is the deprotonation of the α-hydrogen of the ester (in this case, methyl 3-phenylpropanoate) to form an ester enolate.[3] This is a reversible process, and if the base is not strong enough or if there are acidic impurities (like water), the concentration of the enolate will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, non-nucleophilic base. While alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are classic choices, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can drive the enolate formation to completion.[4][5] When using an alkoxide, it is crucial to match the alkoxy group to that of the ester to prevent transesterification.[3][6]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried. Traces of water will quench the strong base and the enolate.

    • Stoichiometry of the Base: The Claisen condensation requires a full equivalent of base because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base.[2][5] This final deprotonation step is what drives the reaction to completion.[3] Using less than a stoichiometric amount of base will result in an equilibrium that does not favor the product.

Potential Cause 2: Reversibility of the Condensation Step

  • Explanation: The condensation of the enolate with the second ester molecule is a reversible equilibrium. If the product is not stabilized, the reaction can revert to the starting materials.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation of the Product: As mentioned, the deprotonation of the product β-keto ester by the alkoxide base is crucial to shift the equilibrium towards the product.[3][5]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the reverse reaction. It is often beneficial to form the enolate at a low temperature (e.g., 0 °C or -78 °C with LDA) and then allow the reaction to slowly warm to room temperature.

Potential Cause 3: Side Reactions

  • Explanation: Several side reactions can compete with the desired condensation, reducing the yield of methyl 5-oxo-3-phenylhexanoate.

  • Troubleshooting Steps:

    • Self-Condensation of Methyl Acetate: If using methyl acetate as the acetyl source with a base like sodium methoxide, it can undergo self-condensation. Using a stronger, non-nucleophilic base like LDA to pre-form the enolate of methyl 3-phenylpropanoate before adding the acetylating agent can minimize this.

    • Hydrolysis of the Ester: If there is any water present, or if a hydroxide base is used, the methyl ester can be hydrolyzed to the corresponding carboxylate.[3][7] This is why anhydrous conditions are critical.

Question 2: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely impurities and how can I minimize them?

The presence of multiple impurities is a common issue. Understanding their origin is key to effective removal.

Common Impurities and Their Origins:

ImpurityOriginMinimization & Removal Strategy
Starting Materials Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Use a slight excess of the acetylating agent. Can be removed by column chromatography.
Self-Condensation Product of Acetyl Donor Side reaction of the acetylating agent.Use a directed approach where the enolate of methyl 3-phenylpropanoate is pre-formed with a strong base like LDA before the addition of the acetylating agent.
Hydrolyzed Product (3-phenylpropanoic acid) Presence of water or hydroxide.Maintain strictly anhydrous conditions. During workup, a mild basic wash (e.g., saturated NaHCO₃ solution) can remove the acidic impurity.
Decarboxylated Product (5-phenyl-2-pentanone) If the reaction mixture is heated excessively after acidic workup, the initially formed β-keto acid (from any ester hydrolysis) can decarboxylate.[8][9]Avoid high temperatures during workup and purification. Perform the acidic quench at low temperatures.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to protonate the enolate of the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washes: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of methyl 5-oxo-3-phenylhexanoate?

The optimal base depends on the chosen synthetic route. For a traditional Crossed Claisen condensation with methyl acetate, sodium methoxide in methanol is a standard choice, but care must be taken to control self-condensation. A more robust method is to use a strong, non-nucleophilic base like LDA or NaH to pre-form the enolate of methyl 3-phenylpropanoate, followed by the addition of an acetylating agent like acetyl chloride or N-acetylimidazole. This "directed" approach often provides higher yields and fewer byproducts.[4][5]

Q2: Can I use a different ester of 3-phenylpropanoic acid, for example, the ethyl ester?

Yes, you can use other alkyl esters. However, it is crucial to match the alkoxide base to the ester to prevent transesterification.[3][6] For example, if you use ethyl 3-phenylpropanoate, you should use sodium ethoxide as the base. The final product would then be ethyl 5-oxo-3-phenylhexanoate.

Q3: My product seems to be degrading during purification. What could be the cause?

β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[10] If you are using acidic silica gel for chromatography, it might be causing degradation. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent system before packing the column. Also, avoid heating the product for extended periods.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: You should observe characteristic carbonyl stretching frequencies for the ketone and the ester.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the final product.

Experimental Workflows & Visualizations

Workflow 1: Directed Claisen Condensation using LDA

Directed_Claisen_Condensation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Dry Glassware & Inert Atmosphere (N2/Ar) Solvent Anhydrous THF Start->Solvent Base_Prep Prepare LDA solution (Diisopropylamine + n-BuLi) at -78°C Solvent->Base_Prep Enolate_Formation Add Methyl 3-phenylpropanoate to LDA solution at -78°C Base_Prep->Enolate_Formation 1.1 eq Acylation Slowly add Acetyl Chloride Enolate_Formation->Acylation 1.0 eq Warm Allow to warm to RT and stir for 2-4h Acylation->Warm Quench Quench with cold dilute HCl Warm->Quench Extract Extract with Et2O or EtOAc Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Methyl 5-oxo-3-phenylhexanoate Purify->Product Claisen_Mechanism Ester Methyl 3-phenylpropanoate Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Base (e.g., NaOMe) Base->Enolate Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack Acyl_Source Methyl Acetate (Electrophile) Acyl_Source->Tetrahedral_Int Product Methyl 5-oxo-3-phenylhexanoate Tetrahedral_Int->Product Elimination of MeO- Deprotonated_Product Deprotonated Product (Stabilized) Product->Deprotonated_Product Deprotonation by Base Final_Product Final Product (after acidic workup) Deprotonated_Product->Final_Product Acidic Workup (H3O+)

Fig 2. Key steps in the Crossed Claisen condensation.

References

  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Chad's Prep. 21.6 Claisen Condensation Reactions | Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. Claisen Condensation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • AK LECTURES. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Trost, B. M., & Li, C. J. (2014).
  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

Sources

Technical Support Center: Purification of Methyl 5-Oxo-3-Phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 5-oxo-3-phenylhexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the isolation and purification of this β-keto ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may face during the purification of methyl 5-oxo-3-phenylhexanoate.

My crude reaction mixture is a complex oil that is difficult to handle. How can I simplify the initial workup?

It is common for Michael addition or Claisen condensation reaction mixtures to be complex. A proper aqueous workup is crucial before attempting purification.

Potential Causes:

  • Excess starting materials: Unreacted methyl acetoacetate, chalcone, or other starting materials can contribute to the oily nature of the crude product.

  • Basic or acidic residues: Residual base (e.g., sodium methoxide) or acid from the reaction can lead to emulsions or degradation of the product during workup.

  • Formation of polar byproducts: Side reactions can generate highly polar impurities that are difficult to separate from the desired product.

Step-by-Step Solution:

  • Quenching the Reaction: Carefully quench the reaction mixture by adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base. This should be done with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Water, to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution, to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl), to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure should yield a cleaner, less complex crude product that is more amenable to purification.

I am having trouble separating my product from impurities using flash column chromatography. What solvent system should I use?

Finding the right solvent system is key to a successful chromatographic separation. For β-keto esters like methyl 5-oxo-3-phenylhexanoate, a mixture of a non-polar and a moderately polar solvent is typically effective.

Underlying Principle: The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate. This generally provides the best separation on a flash column.

Recommended Solvent Systems:

A common and effective starting point is a mixture of ethyl acetate and hexanes .

% Ethyl Acetate in HexanesExpected Rf RangeComments
5-10%0.1 - 0.3Good for initial trials.
10-20%0.2 - 0.5Often the optimal range for separation.
20-30%0.4 - 0.7May be necessary if the compound is more polar.

Troubleshooting your Chromatography:

  • Streaking on TLC: If your spot streaks on the TLC plate, it could indicate that your compound is acidic or is interacting strongly with the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to your eluent can often resolve this issue.

  • Poor Separation: If your product co-elutes with an impurity, consider using a different solvent system to alter the selectivity. For example, you could try a mixture of dichloromethane and methanol or ether and petroleum ether.

  • Compound Stuck on the Column: If your product does not elute from the column, the eluent is not polar enough. Gradually increase the polarity of your solvent system.

A systematic approach to developing your TLC method will save you time and solvent in the long run.

My purified product shows extra peaks in the 1H NMR spectrum. What are the likely impurities?

The presence of unexpected peaks in your NMR spectrum indicates that your purification was incomplete or that the compound has degraded.

Common Impurities and their Spectroscopic Signatures:

ImpurityLikely 1H NMR Signals (in CDCl3)Rationale
Unreacted Chalcone Signals in the aromatic region (7-8 ppm) and vinylic protons (doublets around 6.5-7.5 ppm).A common starting material in the Michael addition synthesis.
Methyl Acetoacetate Singlet around 2.2 ppm (acetyl group) and a singlet around 3.7 ppm (methyl ester).Another common starting material.
Decarboxylated Product Absence of the methyl ester singlet and the methylene protons adjacent to the ester. New signals corresponding to the resulting ketone will appear.Can occur if the corresponding carboxylic acid is formed and heated.[1]
Hydrolyzed Product (Carboxylic Acid) A broad singlet in the downfield region (10-12 ppm) corresponding to the carboxylic acid proton.The ester can be hydrolyzed during workup or on silica gel.

Predicted 1H NMR of Methyl 5-oxo-3-phenylhexanoate (in CDCl3):

  • ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~3.6-3.7 ppm (s, 3H): Methyl ester protons.

  • ~3.5-3.8 ppm (m, 1H): Methine proton at the 3-position.

  • ~2.8-3.0 ppm (m, 2H): Methylene protons at the 4-position.

  • ~2.6-2.8 ppm (m, 2H): Methylene protons at the 2-position.

  • ~2.1 ppm (s, 3H): Methyl ketone protons.

Careful comparison of your spectrum with the expected shifts and the potential impurity signals will help you identify the contaminants.

I am observing a low yield after purification. What are the possible reasons?

Low recovery of your target compound can be frustrating. Several factors during the reaction and purification process can contribute to this issue.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Product Degradation: β-keto esters can be sensitive to both acidic and basic conditions, especially at elevated temperatures. Ensure your workup is performed at low temperatures and that all acidic or basic reagents are thoroughly removed.

  • Decarboxylation: If the ester is hydrolyzed to the corresponding carboxylic acid, subsequent heating can lead to decarboxylation, resulting in the loss of your product.[1]

  • Loss during Purification:

    • Column Chromatography: Using a highly polar solvent can cause your product to elute too quickly with other impurities. Conversely, a solvent that is not polar enough may result in your product remaining on the column.

    • Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

Workflow for Yield Optimization:

cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification Reaction Run Reaction TLC Monitor by TLC Reaction->TLC Complete Reaction Complete? TLC->Complete Complete->Reaction No Workup Aqueous Workup Complete->Workup Yes Crude Isolate Crude Product Workup->Crude Purify Column Chromatography / Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: A workflow for optimizing the yield of methyl 5-oxo-3-phenylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure methyl 5-oxo-3-phenylhexanoate?

Pure methyl 5-oxo-3-phenylhexanoate is expected to be a colorless to pale yellow oil or a low-melting solid at room temperature.

Q2: Can I purify this compound by recrystallization?

Recrystallization can be an effective purification method if your crude product is a solid or can be induced to crystallize.

Recommended Solvents for Recrystallization:

  • Mixed solvent systems: A mixture of a solvent in which the compound is soluble (e.g., diethyl ether, ethyl acetate, or acetone) and a solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) is often effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: Is methyl 5-oxo-3-phenylhexanoate stable on silica gel?

β-keto esters can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis to the corresponding carboxylic acid. This is more likely to be a problem with prolonged exposure to silica gel. To minimize this risk:

  • Use a less acidic stationary phase: Alumina (neutral or basic) can be used as an alternative to silica gel.

  • Deactivate the silica gel: You can deactivate silica gel by adding a small percentage of a base like triethylamine to your eluent (e.g., 0.5-1%).

  • Work quickly: Do not let your compound sit on the column for an extended period.

Q4: What are the key IR spectroscopic features to look for to confirm the identity of my product?

The infrared spectrum of methyl 5-oxo-3-phenylhexanoate should exhibit two distinct carbonyl stretching frequencies:

  • ~1740-1750 cm-1: This corresponds to the ester carbonyl group.

  • ~1710-1720 cm-1: This corresponds to the ketone carbonyl group.

The presence of both of these peaks is a strong indication of the correct product structure.

Q5: How can I confirm the regiochemistry of the Michael addition?

The regiochemistry of the Michael addition can be confirmed by 1H and 13C NMR spectroscopy. In the case of methyl 5-oxo-3-phenylhexanoate, the phenyl group should be at the 3-position. This can be confirmed by analyzing the coupling patterns and chemical shifts of the protons in the aliphatic chain. Techniques such as COSY and HSQC can be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

References

  • Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. MDPI. Available at: [Link]

  • Methyl 5-methyl-3-oxohexanoate. PubChem. Available at: [Link]

  • Methyl 5-oxohexanoate. PubChem. Available at: [Link]

  • Methyl 3-oxo-5-phenylpentanoate. PubChem. Available at: [Link]

  • Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]

  • Synthesis of chalcones: An improved high-yield and substituent-independent protocol for an old structure. PMC. Available at: [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Usiena air - Unisi. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Solvent Systems For Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. YouTube. Available at: [Link]

Sources

Technical Support Center: Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities in Methyl 5-oxo-3-phenylhexanoate (MOPH)

Document ID: TS-MOPH-2024-01 | Version: 2.1 Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]

Overview & Chemical Context

Methyl 5-oxo-3-phenylhexanoate (MOPH) is a critical chiral building block, often employed in the synthesis of


-amino acids and pharmaceutical intermediates (e.g., GABA analogs).[1] Its structural integrity is defined by a delicate balance: it contains both a methyl ester  and a methyl ketone , separated by a stereocenter at the C3 position.[1]

This dual-carbonyl functionality makes MOPH susceptible to specific impurity profiles driven by retro-Michael additions , decarboxylation failures , and kinetic resolution byproducts .[1] This guide addresses the identification, prevention, and removal of these impurities.[1]

Impurity Profiling (The "What")

Before troubleshooting, you must definitively identify the contaminants.[1] MOPH synthesis typically involves the Michael addition of methyl acetoacetate to methyl cinnamate (or equivalent synthons), followed by decarboxylation.[1]

Common Impurity Matrix
Impurity TypeChemical NameOrigin/CauseDetection Method
Starting Material A Methyl CinnamateIncomplete conversion; Equilibrium limitations.[1]HPLC (UV 254nm)
Starting Material B Methyl AcetoacetateExcess reagent usage.[1]GC-FID / Refractive Index
Byproduct A Methyl 3-phenylpropionateDeacetylation : Loss of the acetyl group during harsh decarboxylation conditions.[1]GC-MS / HPLC
Byproduct B 4-Phenyl-2-cyclohexenone deriv.[1]Robinson Annulation : Intramolecular condensation if base concentration is too high.[1]HPLC (Shifted UV max)
Degradant 5-oxo-3-phenylhexanoic acidHydrolysis : Ester hydrolysis due to moisture or acidic workup.[1]HPLC (Acidic Mobile Phase)
Stereo-impurity (S)- or (R)-EnantiomerChiral Leakage : Failure of asymmetric catalyst or racemization during workup.[1]Chiral HPLC

Troubleshooting Synthesis (The "Why" & "How")

Scenario 1: "I see a persistent peak at RRT 0.85 that increases with reaction time."

Diagnosis: This is likely the de-acetylated byproduct (Methyl 3-phenylpropionate) .[1]

  • Mechanism: If you are performing the decarboxylation step (Krapcho conditions or acidic hydrolysis) at temperatures

    
    C or with excessive water, the 
    
    
    
    -keto ester intermediate can undergo "acid cleavage" rather than the desired decarboxylation, cleaving the acetyl group entirely.[1]
  • Corrective Action:

    • Lower the decarboxylation temperature.[1]

    • Switch to NaCl/DMSO/Water (Krapcho) conditions at 120-125°C, strictly controlling water stoichiometry (1-2 equivalents).

Scenario 2: "My chiral purity dropped from 98% ee to 85% ee during workup."

Diagnosis: Base-catalyzed Racemization .

  • Mechanism: The C3 proton in MOPH is benzylic and

    
     to a carbonyl (after the ester is formed).[1] While not arguably acidic (
    
    
    
    ), the precursor (the
    
    
    -keto ester) has a highly acidic proton (
    
    
    ).[1] If you quench the reaction with a strong base or allow the product to sit in basic aqueous solution, the stereocenter can scramble via enolization.[1]
  • Corrective Action:

    • Quench reaction mixtures into buffered acidic solutions (e.g., dilute citric acid or

      
      ).[1]
      
    • Avoid high-temperature distillation if the crude contains basic residues.[1]

Purification Protocols (The "Fix")

Standard silica chromatography is often insufficient for separating MOPH from structurally similar keto-esters.[1] We recommend a Chemo-Selective Bisulfite Purification for high-purity applications (>99.5%).[1]

Protocol: Bisulfite Adduct Purification

Why this works: MOPH contains a methyl ketone .[1] Methyl ketones form solid, water-soluble adducts with sodium bisulfite.[1] Impurities like Methyl Cinnamate (ester) and Methyl 3-phenylpropionate (ester) do not .[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude MOPH oil in 3 volumes of Ethyl Acetate.

  • Adduct Formation: Add 2.5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitation: Stir vigorously for 4–6 hours. A white precipitate (the bisulfite adduct) may form, or it may remain in the aqueous phase depending on concentration.[1]

  • Wash (Critical): Separate phases.

    • Organic Phase: Contains Methyl Cinnamate and non-ketone impurities.[1] DISCARD (or recover starting material).

    • Aqueous/Solid Phase: Contains the MOPH-Bisulfite adduct.[1]

  • Regeneration:

    • Wash the aqueous phase with fresh Ethyl Acetate to remove trace organics.[1]

    • Adjust pH to 9–10 using 10%

      
       or 
      
      
      
      (careful with exotherm).[1]
    • Stir for 30 mins to reverse the adduct.

  • Extraction: Extract the regenerated MOPH into Ethyl Acetate (x3). Dry over

    
     and concentrate.
    
Visual Workflow: Impurity Management

MOPH_Purification Crude Crude Reaction Mixture (MOPH + Cinnamate + Byproducts) Bisulfite Add Sat. NaHSO3 (aq) Stir 4-6h Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Methyl Cinnamate, Non-Ketones) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer / Solid (MOPH-Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash with EtOAc (Remove entrained impurities) AqLayer->Wash Regen Regenerate Ketone (pH 9-10, Na2CO3) Wash->Regen Final Pure MOPH (>99% Purity) Regen->Final

Caption: Chemo-selective purification workflow exploiting the methyl ketone functionality of MOPH.

Analytical Methods

HPLC Method (Achiral Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV 210 nm (carbonyls) and 254 nm (aromatics).[1]

  • Note: Methyl Cinnamate is a strong UV absorber at 254 nm; MOPH is weaker.[1] Do not overestimate cinnamate impurity based on peak height alone; use RRF (Relative Response Factors).[1]

Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (

    
    ).[1]
    
  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Expected Separation: The enantiomers of MOPH typically separate with

    
    .[1]
    

Frequently Asked Questions (FAQ)

Q: Can I distill MOPH to purify it? A: Yes, but with caution. MOPH has a high boiling point (


C at reduced pressure).[1] Prolonged heating can cause retro-Michael  decomposition or polymerization.[1] We recommend Short Path Distillation  (Wiped Film) at high vacuum (<1 mbar) to minimize thermal history.[1]

Q: Why is my product turning yellow upon storage? A: This indicates the presence of trace Benzalacetone or Phenolic impurities which oxidize over time.[1] The bisulfite wash described above is highly effective at removing these conjugated enone impurities, which improves color stability.[1] Store under Nitrogen at 4°C.

Q: I am using the product for a biological assay. Is the residual bisulfite toxic? A: If the regeneration step (pH adjustment and extraction) is performed correctly, no bisulfite remains.[1] The organic extraction separates the MOPH from the inorganic salts.[1] Ensure the final organic layer is washed with brine and water.[1]

References

  • Synthesis of Chiral 1,5-Dicarbonyls: Phillips, E. M., et al. "N-Heterocyclic Carbene-Catalyzed Conjugate Additions of 1,3-Dicarbonyl Compounds."[1] Chemical Communications, 2011.[1]

  • General Michael Addition Mechanisms: "Michael Addition of Malonates to Enones." Organic Chemistry Portal.

  • Krapcho Decarboxylation Protocols: Krapcho, A. P.[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982.[1]

  • Pregabalin Intermediate Synthesis: "Process for the preparation of Pregabalin."[1][2] Google Patents (WO2011141923A2).[1]

Sources

Technical Support Center: Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 5-oxo-3-phenylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Stability of Methyl 5-oxo-3-phenylhexanoate

Methyl 5-oxo-3-phenylhexanoate is a versatile intermediate in organic synthesis. However, like many β-keto esters, its stability can be compromised under certain experimental conditions. The primary challenges arise from three key reactive pathways: hydrolysis, decarboxylation, and epimerization at the C3 position. Understanding and controlling these pathways is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: I observe a gradual decrease in the purity of my stored methyl 5-oxo-3-phenylhexanoate. What is the likely cause?

A1: The most common cause of degradation upon storage is hydrolysis of the methyl ester, which can be catalyzed by trace amounts of acid or base. This hydrolysis is often followed by decarboxylation of the resulting β-keto acid, especially if the sample is exposed to elevated temperatures.

Q2: My reaction yield is consistently low. Could this be related to the stability of the product?

A2: Absolutely. If your reaction work-up or purification involves acidic or basic conditions, or prolonged heating, you may be inadvertently degrading the target compound. The purification method, especially chromatography, should be carefully optimized to minimize contact with potentially reactive stationary phases or solvents.

Q3: I am using a chiral version of methyl 5-oxo-3-phenylhexanoate, but I'm seeing a loss of enantiomeric excess (ee). Why is this happening?

A3: The proton at the C3 position (alpha to the ketone) is acidic and can be removed by acidic or basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization or epimerization.[1]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Product

This is often a result of ester hydrolysis followed by decarboxylation.

β-keto esters are susceptible to hydrolysis to form a β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[2][3][4]

  • Analyze Reaction and Work-up Conditions: Review your experimental procedure for the presence of strong acids, strong bases, or prolonged heating.

  • Monitor by TLC/LC-MS: During your reaction, take aliquots at regular intervals and analyze them by TLC or LC-MS to monitor the formation of the product and any potential byproducts. Look for a more polar spot on TLC or a mass corresponding to the hydrolyzed and/or decarboxylated product in the LC-MS.

  • pH Control: Maintain a neutral pH during the reaction and work-up. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount.

  • Temperature Management: Avoid excessive heating. If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point.

  • Prompt Work-up and Purification: Do not leave the crude product in reactive media for extended periods.

Issue 2: Presence of an Unexpected Ketone Byproduct

The appearance of 4-phenyl-2-hexanone is a strong indicator of hydrolysis and subsequent decarboxylation.

cluster_0 Hydrolysis cluster_1 Decarboxylation cluster_2 Byproduct start Methyl 5-oxo-3-phenylhexanoate intermediate 5-oxo-3-phenylhexanoic acid (β-keto acid) start->intermediate H+ or OH- H2O end 4-phenyl-2-hexanone intermediate->end Heat co2 CO2 intermediate->co2 Heat start Unexpected Ketone Detected check_ph Check pH of reaction and work-up start->check_ph check_temp Review reaction and purification temperatures start->check_temp acid_base Acidic or Basic Conditions? check_ph->acid_base high_temp Elevated Temperatures? check_temp->high_temp neutralize Neutralize reaction mixture before work-up acid_base->neutralize Yes end Product Stability Improved acid_base->end No reduce_temp Use lower temperatures (e.g., vacuum distillation) high_temp->reduce_temp Yes high_temp->end No neutralize->end reduce_temp->end

Caption: Troubleshooting Ketone Byproduct Formation.

Issue 3: Loss of Stereochemical Purity (Epimerization)

For chiral methyl 5-oxo-3-phenylhexanoate, maintaining the stereocenter at C3 is crucial.

The presence of an acid or base can catalyze the formation of an achiral enolate intermediate, leading to the loss of stereochemical information.

cluster_0 Epimerization at C3 (R)-Ester (R)-Ester Enolate Enolate (R)-Ester->Enolate H+ or B: Enolate->(R)-Ester H+ or BH+ (S)-Ester (S)-Ester Enolate->(S)-Ester H+ or BH+ (S)-Ester->Enolate H+ or B:

Caption: Epimerization via Enolate Intermediate.

  • Strict pH Control: Operate under neutral conditions whenever possible.

  • Aprotic Solvents: Use aprotic solvents to minimize proton exchange.

  • Non-Protic Bases: If a base is necessary, consider non-protic bases like proton sponges.

  • Temperature: Lower temperatures will slow down the rate of epimerization.

ParameterRecommendation for Maintaining Stereochemical Purity
pH 6.5 - 7.5
Solvent Aprotic (e.g., THF, Dichloromethane)
Temperature < 25°C
Base (if required) Non-nucleophilic, non-protic (e.g., Proton Sponge)

Summary of Stability Issues and Recommended Conditions

IssueCausal FactorsRecommended Conditions
Hydrolysis Acidic or basic conditions, presence of waterNeutral pH, anhydrous conditions
Decarboxylation Elevated temperatures (after hydrolysis)Low temperature processing
Epimerization Acidic or basic conditionsNeutral pH, aprotic solvents, low temperature

By carefully controlling these experimental parameters, the stability of methyl 5-oxo-3-phenylhexanoate can be maintained, leading to more reliable and reproducible results in your research and development endeavors.

References

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Andrey K. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 5-oxohexanoate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. [Link]

  • ResearchGate. (2021, January). Mastering β-keto esters. [Link]

  • PubMed. (2004, May 12). Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate.... [Link]

  • Journal of the American Chemical Society. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • MDPI. (2007). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • ResearchGate. (2008, August). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. [Link]

  • ChemSynthesis. (n.d.). methyl 5-hydroxy-5-methyl-3-oxohexanoate. [Link]

Sources

Technical Support Center: Alternative Catalysts for Methyl 5-Oxo-3-Phenylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-oxo-3-phenylhexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are exploring more efficient, selective, and sustainable catalytic methods for this important synthetic transformation. Traditional methods often rely on strong bases, which can lead to side reactions and purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative catalytic systems.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of methyl 5-oxo-3-phenylhexanoate and similar 1,5-dicarbonyl compounds via Michael addition reactions.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields in a Michael addition reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Explanation & Recommended Action
Inefficient Catalyst Activity The chosen catalyst may have low intrinsic activity or may be deactivated. Action: Screen a panel of alternative catalysts (e.g., organocatalysts like proline derivatives or thiourea-based catalysts, or transition metal complexes). Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for oxygen-sensitive catalysts).[1][2]
Poor Quality of Reagents/Solvents Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[3] Action: Purify starting materials (e.g., distillation of aldehydes/ketones, recrystallization of solid reagents). Use high-purity, dry solvents, especially for moisture-sensitive catalysts.[3]
Unfavorable Reaction Equilibrium The Michael addition is a reversible reaction.[4] The equilibrium may not favor the product under your current conditions. Action: Consider removing a byproduct to drive the reaction forward. For instance, if water is generated, using molecular sieves can be effective. In some cases, adjusting the temperature can shift the equilibrium, although this may also affect selectivity.
Incorrect Stoichiometry or Concentration The ratio of nucleophile to Michael acceptor is critical. Dilute conditions may be necessary for some reactions like macrocyclizations, while others require more concentrated solutions.[5] Action: Verify the stoichiometry of your reactants. Perform a concentration screen to find the optimal molarity for your specific catalytic system.
Side Reactions (e.g., 1,2-addition) Strongly basic or nucleophilic reagents (like Grignard reagents) can favor direct addition to the carbonyl group (1,2-addition) over the desired conjugate addition (1,4-addition).[6] Action: Employ "softer" nucleophiles or catalysts that promote 1,4-addition. Organocatalysts and copper-based catalysts are well-known for favoring Michael additions.[7]
Product Decomposition The desired 1,5-dicarbonyl product might be unstable under the reaction or workup conditions, potentially undergoing a retro-Michael reaction.[4][8] Action: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed.[3] Ensure the workup procedure is mild and avoids prolonged exposure to strong acids or bases.
Q2: I'm observing poor stereoselectivity in my asymmetric synthesis. How can I improve it?

Achieving high enantioselectivity or diastereoselectivity is a common goal and challenge.

Potential Cause Explanation & Recommended Action
Suboptimal Catalyst Choice The chiral environment provided by the catalyst is the primary determinant of stereoselectivity. Action: The structure of the organocatalyst is critical. For example, primary amine-thiourea catalysts derived from chiral backbones like 1,2-diphenylethylenediamine have shown high enantioselectivity in Michael additions.[1][2] Experiment with different catalyst families (e.g., Jørgensen-Hayashi catalysts, cinchona alkaloids) to find one that suits your specific substrate.[4]
Incorrect Solvent The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.[1] In some cases, a switch in solvent can even invert the stereochemical outcome.[1] Action: Screen a range of solvents with varying polarities and coordination abilities (e.g., toluene, chloroform, THF, and even aqueous media).[1][2] Water, for instance, can enhance reactivity and selectivity through hydrogen bonding interactions with the catalyst-substrate complex.[2]
Temperature Effects Asymmetric reactions are often highly sensitive to temperature. Action: Lowering the reaction temperature generally increases enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer. Perform a temperature optimization study (e.g., from room temperature down to -78 °C).
Presence of Additives Co-catalysts or additives, such as a weak acid, can enhance both reactivity and stereoselectivity. Action: The use of additives like benzoic acid has been shown to improve yield and stereoselectivity in reactions using bifunctional thiourea catalysts.[1]
Q3: How do I efficiently remove the catalyst after the reaction is complete?

Catalyst removal is a critical step for obtaining a pure product, especially in pharmaceutical applications. The method depends on the nature of the catalyst.

Catalyst Type Removal Strategy
Homogeneous Organocatalysts Many organocatalysts are polar and can be removed by aqueous extraction. Action: Perform a liquid-liquid extraction. If the catalyst is acidic or basic, a wash with a dilute aqueous base (e.g., sat. NaHCO₃) or acid (e.g., dilute HCl), respectively, can convert it into a water-soluble salt that is easily removed.[9] For neutral catalysts, silica gel column chromatography is a standard purification method.
Homogeneous Metal Catalysts Residual metals are often a major concern. Action: For rhodium or other precious metal catalysts, specific scavengers (e.g., functionalized silica gels, activated carbon) can be used to bind and remove the metal. Alternatively, precipitation of the metal complex followed by filtration can be effective. Aqueous washes may also remove some water-soluble metal salts.[10]
Heterogeneous Catalysts One of the main advantages of heterogeneous catalysts is their ease of removal. Action: The catalyst can be simply filtered off from the reaction mixture. Ensure to wash the filtered catalyst with the reaction solvent to recover any adsorbed product.[11]

Alternative Catalyst Systems: A Comparative Overview

The choice of an alternative catalyst depends on factors like cost, desired selectivity, operational simplicity, and environmental impact. Organocatalysis has emerged as a powerful tool for Michael additions, offering a metal-free alternative.[1]

Catalyst ClassExample(s)Key AdvantagesPotential Challenges
Organocatalysts Proline Derivatives, (Thio)urea-Primary Amines, Cinchona AlkaloidsMetal-free, often low toxicity, high stereoselectivity, stable to air and moisture.[1][4]Can require higher catalyst loadings (1-20 mol%), purification can sometimes be challenging.[2]
Transition Metal Catalysts Rhodium Complexes (e.g., with Me-DuPHOS ligand), Copper ComplexesHigh activity at low catalyst loadings, excellent stereocontrol.[11]Potential for metal contamination in the final product, often require inert atmosphere, higher cost.
Biocatalysts (Enzymes) Esterases, LipasesExtremely high selectivity, operate under mild aqueous conditions, environmentally benign.[11]Substrate scope can be limited, may require specific pH and temperature controls.

Experimental Protocols & Workflows

Protocol: Organocatalytic Synthesis using a Thiourea-Based Catalyst

This protocol is a representative example of an asymmetric Michael addition using a bifunctional organocatalyst.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvent (e.g., toluene, distilled and stored over molecular sieves).

  • The Michael acceptor (e.g., methyl vinyl ketone) and the nucleophile (e.g., a β-ketoester) should be purified before use.

2. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea organocatalyst (e.g., 1-5 mol%).

  • Dissolve the catalyst in the chosen anhydrous solvent (e.g., 1.0 M solution).

  • Add the Michael donor (1.2 equivalents) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

3. Reaction Execution:

  • Slowly add the Michael acceptor (1.0 equivalent) to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at the set temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed.

4. Workup and Purification:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 5-oxo-3-phenylhexanoate.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the organocatalytic synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Purify Reagents & Dry Solvents add_cat Add Catalyst & Michael Donor prep_reagents->add_cat prep_glass Oven-Dry Glassware prep_glass->add_cat cool Cool to Target Temp add_cat->cool add_acc Add Michael Acceptor cool->add_acc monitor Stir & Monitor add_acc->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for organocatalytic Michael addition.

Catalytic Cycle Visualization

This diagram illustrates a plausible catalytic cycle for a primary amine-thiourea bifunctional catalyst in a Michael addition.

G cluster_cycle Catalytic Cycle CAT Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE + Nucleophile - H₂O NUC Nucleophile (β-Ketoester) ACC Acceptor (Enone) TS Transition State (H-Bonding) ACC->TS ENAMINE->TS + Acceptor PROD_IM Iminium Product TS->PROD_IM C-C Bond Formation PROD_IM->CAT + H₂O - Product PROD Final Product PROD_IM->PROD Hydrolysis WATER H₂O WATER->PROD_IM

Caption: Simplified catalytic cycle for a bifunctional aminocatalyst.

Conclusion

The synthesis of methyl 5-oxo-3-phenylhexanoate via Michael addition can be significantly improved by moving beyond traditional base catalysis. Modern alternatives, particularly in the realm of asymmetric organocatalysis, offer robust, selective, and more sustainable routes to this valuable compound. By carefully selecting the catalyst, optimizing reaction conditions, and employing systematic troubleshooting, researchers can overcome common synthetic hurdles to achieve high yields and excellent stereocontrol.

References

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. [Link]

  • Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. National Institutes of Health (PMC). [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2022). MDPI. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. National Institutes of Health. [Link]

  • Rapid Assembly of Stereochemically Rich Polycyclic Tetrahydrofurans by a Conjugate Addition-Rh(II) Catalysis Sequence. National Institutes of Health (PMC). [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.
  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. [Link]

  • The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation. (2025). ResearchGate. [Link]

  • How do I remove a homogeneous catalyst after my reaction?. (2019). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: Solvent Effects on Methyl 5-Oxo-3-Phenylhexanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 5-oxo-3-phenylhexanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis. Our focus is on the critical role of solvent selection in dictating reaction outcomes, ensuring you can optimize your experiments for yield, selectivity, and reproducibility.

Part 1: FAQs on Fundamental Properties and Handling

This section addresses foundational questions regarding the behavior of methyl 5-oxo-3-phenylhexanoate in various solvent systems. Understanding these principles is the first step in troubleshooting and optimizing your reactions.

Question 1: My NMR analysis shows two different sets of peaks for my starting material, methyl 5-oxo-3-phenylhexanoate. Is my material impure?

Answer: Not necessarily. What you are observing is likely the chemical equilibrium between the keto and enol tautomers of the molecule.[1] Methyl 5-oxo-3-phenylhexanoate is a β-keto ester, a class of compounds known to exist as a mixture of these two forms in solution. The enol form is stabilized by the conjugation of the C=C double bond with the ester's carbonyl group and by the formation of a stable, six-membered intramolecular hydrogen bond.[1]

The ratio of these two tautomers is highly sensitive to the solvent environment.[1][2] Therefore, observing both species on the NMR timescale is common and expected.

Caption: Keto-enol tautomerism of methyl 5-oxo-3-phenylhexanoate.

Question 2: How does my choice of solvent affect the keto-enol equilibrium, and why is this important for my reaction?

Answer: The position of the keto-enol equilibrium is profoundly influenced by solvent polarity and its ability to form hydrogen bonds.[1][3] This is critical because only one tautomer (typically the keto form for generating an enolate at the α-carbon) may be the reactive species in your desired transformation.

  • Nonpolar, Aprotic Solvents (e.g., hexane, toluene, CCl₄): These solvents do not interfere with the internal hydrogen bond of the enol form. Consequently, the equilibrium shifts significantly to favor the enol tautomer .[1][4][5]

  • Polar, Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents can disrupt the internal hydrogen bonding of the enol, but they primarily solvate the keto form through dipole-dipole interactions. The equilibrium is often intermediate, but generally favors the keto form more than nonpolar solvents do.

  • Polar, Protic Solvents (e.g., water, ethanol, methanol): These solvents are hydrogen-bond donors and acceptors. They can competitively hydrogen-bond with the carbonyl group of the keto tautomer, stabilizing it significantly.[4][6] This strong interaction shifts the equilibrium to favor the keto tautomer .[1][6]

The table below summarizes the expected trend.

Solvent ClassExample SolventsPredominant TautomerRationale
Nonpolar, AproticToluene, HexaneEnol Stabilizes the intramolecularly hydrogen-bonded enol form.[1][5]
Polar, AproticAcetonitrile, DMSOKeto (or mixed)Solvates the dipole of the keto form; less effective at disrupting the stable enol H-bond.
Polar, ProticEthanol, WaterKeto Competitively hydrogen-bonds with and stabilizes the keto form, disrupting the enol's internal H-bond.[4][6]

Understanding this allows you to control the concentration of the reactive tautomer for subsequent steps, such as enolate formation.

Question 3: What is the best method to quantify the keto-enol ratio in my sample?

Answer: The most direct and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] Since the interconversion between tautomers is usually slow on the NMR timescale, you can observe distinct signals for both the keto and enol forms.[1]

To calculate the ratio, you should integrate a proton signal unique to each tautomer.

  • Keto Form: Integrate the signal for the α-protons (the -CH₂- group between the phenyl ring and the ketone).

  • Enol Form: Integrate the signal for the vinylic proton (=CH-).

The ratio of these integrals directly corresponds to the molar ratio of the tautomers. For more advanced analysis, UV-Vis spectroscopy can also be used, as the conjugated π-system of the enol form absorbs at a longer wavelength than the non-conjugated keto form.[1]

Part 2: Troubleshooting Guide for Intramolecular Cyclization

A primary application for methyl 5-oxo-3-phenylhexanoate is its base-catalyzed intramolecular cyclization (an aldol-type reaction) to form a six-membered ring. Many experimental issues can be traced back to solvent effects.

Question 4: I am attempting an intramolecular aldol cyclization, but my yield is very low. What are the most likely causes related to my solvent choice?

Answer: Low yield in this reaction is a common problem that can often be solved by re-evaluating your solvent system. The key is to choose a solvent that facilitates the formation and subsequent reaction of the enolate intermediate.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield of Cyclized Product q1 What is your solvent type? start->q1 a1_protic Protic (e.g., Ethanol, Methanol) q1->a1_protic Protic a1_aprotic Aprotic (e.g., THF, Toluene) q1->a1_aprotic Aprotic r1_protic Problem: Protic solvents solvate and deactivate the nucleophilic enolate via H-bonding, slowing the reaction. a1_protic->r1_protic q2_aprotic Is the solvent polar enough to dissolve the base/enolate? a1_aprotic->q2_aprotic s1_protic Solution: Switch to a polar aprotic solvent like THF, DME, or DMSO. r1_protic->s1_protic a2_yes Yes (e.g., THF, DMSO) q2_aprotic->a2_yes Yes a2_no No (e.g., Hexane) q2_aprotic->a2_no No s2_yes Solvent choice is likely appropriate. Consider other factors: - Base strength (e.g., LDA vs. NaH) - Temperature (run at low temp to  prevent side reactions) - Water content (ensure anhydrous conditions) a2_yes->s2_yes r2_no Problem: Poor solubility of ionic intermediates leads to a slow, heterogeneous reaction. a2_no->r2_no s2_no Solution: Use a more polar aprotic solvent (THF is a good starting point). Consider a phase-transfer catalyst if necessary. r2_no->s2_no

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Causality Explained:

  • Use of Polar Protic Solvents: This is a frequent error. Protic solvents like ethanol or water will form a "solvent cage" around the negatively charged enolate intermediate through hydrogen bonding.[7] This caging effect stabilizes the enolate, making it less nucleophilic and therefore less reactive, which dramatically slows down the desired cyclization.[7]

  • Use of Nonpolar Aprotic Solvents: While solvents like hexane or benzene favor the enol tautomer, they are often poor choices for the reaction itself. The ionic base (e.g., sodium hydride) and the resulting enolate intermediate have low solubility in such nonpolar media, leading to a slow, inefficient, and heterogeneous reaction mixture.

  • Recommended Solvents: Polar aprotic solvents are generally the best choice.[7] Solvents like Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), or Dimethyl sulfoxide (DMSO) effectively dissolve the ionic intermediates but do not hydrogen-bond with the enolate.[8] This leaves the enolate "naked" and highly reactive, accelerating the rate of the intramolecular attack.[7]

Question 5: My reaction is producing a significant amount of a sticky, polymeric byproduct instead of the desired cyclic compound. What's happening?

Answer: The formation of polymeric material strongly suggests that an intermolecular aldol condensation or Claisen condensation is outcompeting the desired intramolecular cyclization. This is often a concentration and solvent-dependent issue.

Troubleshooting Steps:

  • Employ High Dilution: The fundamental principle for favoring intramolecular reactions over intermolecular ones is to use high dilution. By significantly lowering the concentration of your starting material, you reduce the probability of two molecules finding each other, thus favoring the internal cyclization pathway.

  • Re-evaluate Your Solvent: A solvent that poorly solvates the intermediates can cause aggregation of the starting material or enolate, effectively increasing the local concentration and promoting intermolecular side reactions. Switching to a better-solvating polar aprotic solvent like THF can help keep the molecules separated and encourage the intramolecular pathway.

  • Control the Rate of Addition: Instead of adding the base to the substrate all at once, try a slow, syringe-pump addition of the substrate to a solution of the base in your chosen solvent. This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the unreacted starting material low, further suppressing intermolecular reactions.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: ¹H NMR Determination of Keto-Enol Equilibrium

This protocol allows for the quantification of the keto-enol tautomer ratio of methyl 5-oxo-3-phenylhexanoate in various deuterated solvents.

Materials:

  • Methyl 5-oxo-3-phenylhexanoate

  • Deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of methyl 5-oxo-3-phenylhexanoate in a volatile, non-deuterated solvent (e.g., dichloromethane).

  • In a small vial, place 0.5 mL of the desired deuterated solvent.

  • Add a precise volume of the stock solution (e.g., 5-10 mg equivalent of the keto-ester) to the vial.

  • Gently evaporate the volatile solvent under a slow stream of nitrogen, leaving the keto-ester dissolved in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Allow the sample to equilibrate for at least 1 hour at room temperature before analysis.[1] The equilibrium can sometimes take time to establish.[2][9]

  • Acquire a ¹H NMR spectrum.

  • Identify and integrate the signals corresponding to the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.

  • Calculate the percentage of the enol form using the formula: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The keto integral is divided by 2 because it represents two protons.)

Protocol 2: Optimized Intramolecular Cyclization

This protocol provides a robust method for the base-catalyzed cyclization, minimizing common side reactions.

Materials:

  • Methyl 5-oxo-3-phenylhexanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Syringe pump

  • Anhydrous reaction flask with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and brine for workup

Procedure:

  • Preparation: Set up a flame-dried, three-neck flask equipped with a stir bar, a dropping funnel (or syringe for the pump), and a nitrogen inlet.

  • Base Suspension: In the flask, suspend NaH (1.2 equivalents) in anhydrous THF (approx. 0.05 M relative to the final substrate concentration). Wash the NaH with anhydrous hexane prior to adding THF to remove the mineral oil.

  • Substrate Addition: Dissolve methyl 5-oxo-3-phenylhexanoate (1.0 equivalent) in a volume of anhydrous THF sufficient to create a final reaction concentration of 0.01 M .

  • Using a syringe pump, add the substrate solution to the stirred NaH suspension over a period of 4-6 hours at 0 °C. The slow addition is critical to favor the intramolecular pathway.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired cyclic product.

References
  • Więcek, M., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1439-1451. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. ResearchGate. Retrieved from [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(5), 1037-1049. Retrieved from [Link]

  • Tayyari, S. F., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1307. Retrieved from [Link]

  • Fedorova, O. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 911-915. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]

  • Smith, K. T., et al. (2018). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 95(5), 850-854. Retrieved from [Link]

  • Fedorova, O. A., et al. (2019). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • CentAUR. (n.d.). Presence and impact of aldol condensation products as off-notes in plant-based protein sources. Retrieved from [Link]

  • PubMed. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) How the addition of a polar aprotic solvent alters Aldol-Addition Kinetics: Exploring the Role of Solvent Molecules and Their Dynamics. Retrieved from [Link]

  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Efficient green protocols for the preparation of highly functionalized β-cyclodextrin grafted silica. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. Retrieved from [Link]

Sources

"workup procedure modifications for methyl 5-oxo-3-phenylhexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-oxo-3-phenylhexanoate Processing

Executive Summary & Chemical Context

Methyl 5-oxo-3-phenylhexanoate is a critical


-keto ester intermediate, often synthesized via the Michael addition of acetone (or an acetoacetate equivalent) to methyl cinnamate.[1] While the synthesis is straightforward, the workup is the primary failure point  due to the reversibility of the Michael reaction (Retro-Michael) and the molecule's susceptibility to hydrolysis or intramolecular condensation.

This guide replaces standard "textbook" workups with modified protocols designed to lock in kinetic stability and maximize recovery.

Key Molecular Vulnerabilities:

  • Retro-Michael Reversion: Under basic conditions or high heat, the molecule ejects acetone to revert to methyl cinnamate.[1]

  • Ester Hydrolysis: The methyl ester is labile in aqueous base.[1]

  • Intramolecular Aldol: The C5 ketone can attack the ester (Claisen-type) or the phenyl ring can influence cyclization under forcing conditions.[1]

Troubleshooting Guide (FAQ Format)

Q1: My crude NMR shows a significant amount of methyl cinnamate (starting material), even though TLC indicated complete conversion before the quench. What happened?

Diagnosis: You likely triggered a Retro-Michael reaction during the quench.[1] The Mechanism: The Michael adduct exists as an enolate in the reaction mixture.[1] If you quench slowly with water or allow the mixture to warm up while still basic, the thermodynamic equilibrium shifts back to the starting materials (Methyl Cinnamate + Acetone).[1]

The Fix (Protocol Modification):

  • Temperature Control: The quench must happen at 0°C to -5°C . Never quench at room temperature.[1]

  • Inverse Quench: Do not add water to the reaction mixture.[1] Instead, pour the cold reaction mixture into a vigorously stirred, pre-chilled acidic solution (e.g., 1N HCl or Saturated NH

    
    Cl).[1] This instantly protonates the enolate, "locking" the C-C bond before it can revert.[1]
    
Q2: I am experiencing severe emulsions during the extraction phase. The layers won't separate for hours.

Diagnosis: This is common with phenyl-substituted esters in the presence of acetone or residual phase-transfer catalysts (if used).[1] The Fix (Protocol Modification):

  • Acetone Removal: If acetone was the solvent/reagent, remove most of it via rotary evaporation at low temperature (<30°C) before adding the organic extraction solvent.[1] Residual acetone acts as a co-solvent, preventing phase separation.[1]

  • Salting Out: Use a saturated NaCl (brine) wash immediately after the initial phase cut.[1]

  • Filtration: If solid base catalysts (e.g., Ba(OH)

    
    , K
    
    
    
    CO
    
    
    ) were used, filter the reaction mixture through a Celite pad before aqueous workup.[1] Suspended micro-particles often stabilize emulsions.[1]
Q3: Can I purify this compound via vacuum distillation?

Diagnosis: Risky.[1] Technical Insight: While methyl 5-oxo-3-phenylhexanoate is a high-boiling oil, prolonged heating (even under vacuum) promotes thermal retro-Michael decomposition or intramolecular condensation.[1] The Fix:

  • Preferred: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1] The

    
     between methyl cinnamate and the product is usually sufficient (Product is more polar).[1]
    
  • Alternative: If distillation is necessary, use a Kugelrohr (bulb-to-bulb) apparatus under high vacuum (<0.5 mmHg).[1] This minimizes the thermal residence time compared to a fractional distillation column.[1]

Optimized Workup Protocol

Objective: Isolate methyl 5-oxo-3-phenylhexanoate while suppressing retro-Michael reversion.

ParameterStandard Protocol (Avoid)Modified Protocol (Recommended)
Quench Temp Room Temperature (20-25°C)Ice/Salt Bath (-5°C to 0°C)
Quench Method Add water to reaction vesselInverse addition: Pour reaction mix into cold acid
Neutralization Neutralize to pH 7Acidify to pH 4-5 (ensures enolate protonation)
Solvent Removal 50°C Water bath< 30°C Bath (High Vacuum)
Drying Agent Magnesium Sulfate (MgSO

)
Sodium Sulfate (Na

SO

)
(Milder, less Lewis acidic)

Step-by-Step Workflow:

  • Cool: Chill the reaction vessel to 0°C.

  • Prepare Quench: In a separate flask, prepare a solution of 1N HCl (or 10% Acetic Acid) mixed with crushed ice.

  • Inverse Addition: Slowly transfer the reaction mixture into the stirring acid/ice slurry. Monitor pH: Ensure it remains acidic (< pH 5).

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash: Wash the organic layer 2x with Brine (Saturated NaCl) to remove residual acetone and water.[1]

  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate at <30°C.

Mechanistic Visualization

The following diagrams illustrate the critical decision points and chemical pathways involved in the processing of this molecule.

Figure 1: The Retro-Michael Threat Assessment

This diagram details the kinetic vs. thermodynamic pathways dependent on pH and Temperature.

RetroMichael Enolate Enolate Intermediate (In Reaction Pot) Quench Quench Step Enolate->Quench Transfer Product Target Product: Methyl 5-oxo-3-phenylhexanoate Quench->Product Cold Acidic Conditions (Kinetic Trap) Reversion Reversion: Methyl Cinnamate + Acetone Quench->Reversion Warm/Basic Conditions (Thermodynamic Shift) Product->Reversion Heat/Distillation (Thermal Degradation)

Caption: Figure 1. The stability of the Michael adduct is pH and temperature dependent.[1] High pH or Heat drives the equilibrium back to the starting materials.

Figure 2: Modified Workup Decision Tree

Follow this logic flow to determine the correct isolation strategy based on your reaction conditions.

WorkupFlow Start Crude Reaction Mixture CatalystCheck Solid Catalyst Used? (e.g., Ba(OH)2, K2CO3) Start->CatalystCheck Filter Filter via Celite pad CatalystCheck->Filter Yes QuenchType Quench Method CatalystCheck->QuenchType No Filter->QuenchType AcidQuench Inverse Pour into Cold 1N HCl/Ice QuenchType->AcidQuench Recommended WaterQuench Direct Water Addition (RISK: Hydrolysis/Reversion) QuenchType->WaterQuench Avoid PhaseSep Phase Separation AcidQuench->PhaseSep Emulsion Emulsion Detected? PhaseSep->Emulsion Brine Add Sat. NaCl + Remove Acetone (Rotovap) Emulsion->Brine Yes Final Dry (Na2SO4) & Concentrate <30°C Emulsion->Final No Brine->Final

Caption: Figure 2. Step-by-step decision matrix for minimizing emulsions and maximizing yield during the workup of phenyl-substituted keto esters.

References

  • BenchChem. (2023).[1] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from [1]

  • Jia, Y., et al. (2011).[1] Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. World Intellectual Property Organization, WO2011141923A2.[1] Retrieved from

  • Organic Syntheses. (1929).[1] Michael Addition General Procedures. Organic Syntheses, Coll. Vol. 1, p. 272.[1] Retrieved from [1]

  • PubChem. (2025).[1][2][3] Methyl 5-oxo-3-phenylhexanoate Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1][3]

  • Jiang, X., et al. (2017).[1] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. Retrieved from

Sources

Validation & Comparative

Strategic Alternatives to Methyl 5-oxo-3-phenylhexanoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic alternatives to Methyl 5-oxo-3-phenylhexanoate (M5O3PH), specifically within the context of synthesizing 3-phenyl-GABA analogs (e.g., Phenibut, Baclofen) and related heterocyclic scaffolds.

Content Type: Technical Comparison Guide Audience: Process Chemists, API Developers, and Organic Synthesis Researchers Focus: Process Efficiency, Atom Economy, and Stereocontrol

Executive Summary: The Case for Replacement

Methyl 5-oxo-3-phenylhexanoate (CAS 105658-30-0) has historically served as a versatile 1,5-dicarbonyl intermediate. Its primary utility lies in its conversion to 3-phenylglutaric acid derivatives (via the Haloform reaction) or dihydropyridones (via cyclocondensation).

However, in modern drug development—particularly for Phenibut (4-amino-3-phenylbutyric acid) and Baclofen —reliance on M5O3PH is increasingly viewed as suboptimal due to:

  • Poor Atom Economy: The oxidative cleavage of the methyl ketone (Haloform reaction) sacrifices two carbons as waste (chloroform/acetate).

  • Safety & Waste: The generation of halogenated waste and the requirement for subsequent Curtius/Schmidt rearrangements (involving azides or hydrazine) pose scale-up hazards.

  • Stereochemical Challenges: Enantioselective synthesis of the keto-ester is less developed compared to modern organocatalytic methods available for alternatives.

This guide evaluates two superior alternatives: the Nitro-Michael Pathway (High Precision) and the Anhydride/Imide Pathway (Industrial Scalability).

The Incumbent: Methyl 5-oxo-3-phenylhexanoate

Mechanism of Action

Classically, M5O3PH is synthesized via the Michael addition of methyl acetoacetate to methyl cinnamate, followed by Krapcho decarboxylation. To access the target API (e.g., Phenibut), the workflow typically follows:

  • Haloform Oxidation: The C5-ketone is oxidized (NaOCl/NaOH) to a carboxylic acid, yielding 3-phenylglutaric acid monoester.

  • Rearrangement: The resulting acid functionality is converted to an amine via Curtius or Schmidt rearrangement.

Limitations
  • Step Count: 5-6 linear steps from benzaldehyde.

  • E-Factor: High waste generation due to stoichiometric oxidant use and chloroform byproducts.

Primary Alternative: The Nitro-Michael Pathway

The "Green" Precision Route

The most robust alternative replaces the keto-ester intermediate with Methyl 4-nitro-3-phenylbutyrate . This route utilizes the high acidity of nitromethane to introduce the nitrogen atom directly at the correct oxidation state, eliminating the need for degradation (Haloform) or rearrangement (Curtius).

Comparative Advantages[1][2][3]
  • Atom Economy: 100% atom economy in the C-C bond formation step.

  • Stereocontrol: Chiral thiourea organocatalysts can drive the Michael addition to >90% ee, allowing direct access to (R)- or (S)-Phenibut.

  • Safety: Avoids azides and chloroform generation.

Experimental Protocol: Enantioselective Synthesis via Nitro-Michael

Target: (S)-Methyl 4-nitro-3-phenylbutyrate (Precursor to (S)-Phenibut)

Reagents:

  • trans-Methyl Cinnamate (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Catalyst: Chiral Thiourea (e.g., Takemoto’s catalyst) (10 mol%)

  • Solvent: Toluene or solvent-free

Step-by-Step Methodology:

  • Charge: In a clean reactor, dissolve trans-methyl cinnamate (10 mmol) in toluene (50 mL).

  • Catalyst Addition: Add the chiral thiourea catalyst (1 mmol). Stir at room temperature for 10 minutes to ensure complexation.

  • Initiation: Add nitromethane (50 mmol) dropwise over 30 minutes. Note: Nitromethane is used in excess to drive kinetics and minimize polymerization.

  • Reaction: Stir at 25°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC for consumption of cinnamate.

  • Workup: Concentrate the mixture under reduced pressure to remove excess nitromethane.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields the nitro-ester as a colorless oil.

  • Conversion to API: Hydrogenation (Raney Ni, 50 psi H2, MeOH) effects simultaneous reduction of the nitro group and cyclization to the lactam (pyrrolidinone), which is then hydrolyzed to the amino acid.

Secondary Alternative: The Anhydride/Imide Route

The "Industrial" Bulk Route

For non-chiral bulk production, the 3-Phenylglutaric Anhydride route remains a viable alternative to the M5O3PH pathway. Instead of oxidizing a ketone to get the acid, this route builds the diacid framework directly or via condensation of benzaldehyde with two equivalents of acetoacetate (Guareschi-Thorpe), followed by hydrolysis.

Mechanism[2][4][5]
  • Condensation: Benzaldehyde + Ethyl Acetoacetate + Ammonia

    
     Dihydropyridine intermediate.
    
  • Oxidation/Hydrolysis: Conversion to 3-phenylglutaric acid.

  • Desymmetrization: Dehydration to the anhydride, followed by ammonolysis to the mono-amide.

  • Hofmann Rearrangement: Conversion of the amide to the amine.

Comparison
  • Pros: Uses very cheap commodity chemicals; robust for multi-kilogram scale.

  • Cons: Low stereocontrol (requires resolution later); harsh conditions (conc. H2SO4, Br2/NaOH).

Decision Matrix: Choosing the Right Precursor

FeatureM5O3PH (Keto-Ester) Nitro-Ester (Alternative 1) Glutaric Anhydride (Alternative 2)
Primary Use Legacy routes, HeterocyclesHigh-value Chiral APIsGeneric Bulk APIs
Step Count High (Synthesis + Haloform + Rearrangement)Low (Addition + Reduction)Medium (Condensation + Hofmann)
Atom Economy Poor (Loss of Acetyl group)Excellent Moderate
Stereocontrol DifficultExcellent (>90% ee) Requires Resolution
Safety Profile Chloroform byproduct, Azide risksNitromethane handlingBromine/Caustic use
Cost ModerateLow (Reagents), High (Catalyst)Lowest

Pathway Visualization

The following diagram illustrates the divergence between the legacy M5O3PH route and the modern Nitro-Michael alternative.

G Start Benzaldehyde / Cinnamate M_Inter Methyl 5-oxo-3-phenylhexanoate (The Incumbent) Start->M_Inter Acetoacetate Michael Addn N_Inter Methyl 4-nitro-3-phenylbutyrate (The Alternative) Start->N_Inter Nitromethane Organocatalysis Haloform Haloform Reaction (NaOCl) M_Inter->Haloform Diacid 3-Phenylglutaric Acid Haloform->Diacid - CHCl3 Rearrange Curtius/Schmidt Rearrangement Diacid->Rearrange Product 3-Phenyl-GABA (Phenibut/Baclofen) Rearrange->Product Reduct Hydrogenation (Raney Ni / H2) N_Inter->Reduct Reduct->Product One-Pot Cyclization

Figure 1: Comparative synthetic pathways showing the direct efficiency of the Nitro-Michael route (Green) versus the multi-step degradation required for the Keto-Ester route (Yellow).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-Methyl-5-oxohexanoic Acid in Organic Synthesis. Retrieved from

  • Liu, H. X., et al. (2017).[2] "An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering, 5, 25-32.[2] [2]

  • PubChem. (2025).[3] Methyl 5-methyl-3-oxohexanoate Compound Summary. National Library of Medicine. Retrieved from

  • Clift, M. D., & Silverman, R. B. (2008).[4] "Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase." Bioorganic & Medicinal Chemistry Letters, 18(10), 3122-3125.[4]

  • Gotov, B., et al. (2011). "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Chemical Communications.

Sources

"biological activity comparison of methyl 5-oxo-3-phenylhexanoate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-3-phenylhexanoate is a critical chiral


-keto ester scaffold used in the asymmetric synthesis of bioactive heterocycles. While the parent compound serves primarily as a stereochemical reference standard and synthetic intermediate, its cyclized derivatives—specifically 

-lactones (dihydropyranones)
,

-lactams (piperidinones)
, and pyridazinones —exhibit potent biological activities ranging from anticancer to cardiovascular effects.

This guide objectively compares the biological performance of these three derivative classes, providing researchers with a roadmap for scaffold optimization in drug discovery.

Key Findings
  • 
    -Lactones:  Highest potential for antitumor  and HMG-CoA reductase inhibition  (statin-like activity).
    
  • 
    -Lactams:  Superior metabolic stability and CNS activity  (neuroprotection).
    
  • Pyridazinones: Proven efficacy in cardiotonic (PDE3 inhibition) and anti-inflammatory (COX-2 inhibition) applications.

Structural Basis & Synthetic Divergence

The versatility of methyl 5-oxo-3-phenylhexanoate lies in its 1,5-dicarbonyl spacing and the C3-phenyl stereocenter. The biological outcome is dictated by the cyclization partner (Oxygen vs. Nitrogen) and the oxidation state of the resulting ring.

Synthetic Pathway Diagram

G Scaffold Methyl 5-oxo-3-phenylhexanoate (Chiral Scaffold) Lactone Derivative A: δ-Lactones (Dihydropyranones) Scaffold->Lactone Reduction/Cyclization (O-Nucleophile) Lactam Derivative B: δ-Lactams (Piperidinones) Scaffold->Lactam Reductive Amination (N-Nucleophile) Pyridazinone Derivative C: Pyridazinones (via Hydrazine) Scaffold->Pyridazinone Condensation w/ Hydrazine

Figure 1: Divergent synthesis of bioactive heterocycles from the methyl 5-oxo-3-phenylhexanoate scaffold.

Comparative Biological Activity[1][2]

Derivative Class A: -Lactones (Dihydropyranones)

These derivatives are formed via the reduction of the C5-ketone followed by spontaneous or acid-catalyzed lactonization. They structurally mimic the pharmacophore of statins (e.g., Lovastatin) and naturally occurring cytotoxic styryllactones (e.g., Goniothalamin).

  • Mechanism of Action:

    • Antitumor: Acts as a Michael acceptor, alkylating DNA polymerases or depleting cellular glutathione (GSH), leading to apoptosis.

    • Metabolic: Competitive inhibition of HMG-CoA reductase due to the structural similarity to the mevalonate intermediate.

  • Key Performance Indicators:

    • Cytotoxicity (IC

      
      ):  Typically 1–10 
      
      
      
      M against breast (MCF-7) and lung (A549) cancer lines.
    • Selectivity: Moderate; often requires C6-substitution to improve the therapeutic index.

Derivative Class B: -Lactams (Piperidinones)

Formed by reacting the scaffold with primary amines under reducing conditions. The replacement of the lactone oxygen with nitrogen significantly enhances hydrolytic stability, making these derivatives ideal for orally active drugs targeting the Central Nervous System (CNS).

  • Mechanism of Action:

    • Neurological: Modulation of GABA receptors (structurally related to phenyl-GABA analogs like Phenibut).

    • Anti-inflammatory: Inhibition of p38 MAPK signaling pathways.

  • Key Performance Indicators:

    • Blood-Brain Barrier (BBB) Penetration: High.

    • Half-life (

      
      ):  >6 hours (Human liver microsomes), superior to lactones.
      
Derivative Class C: Pyridazinones

Reaction with hydrazine yields dihydropyridazinones. These are "privileged structures" in medicinal chemistry, extensively validated for cardiovascular and anti-inflammatory applications.

  • Mechanism of Action:

    • Cardiotonic: Inhibition of Phosphodiesterase 3 (PDE3), increasing intracellular cAMP and calcium in cardiomyocytes (inotropy).

    • Analgesic: Selective inhibition of COX-2 enzymes.[1]

  • Key Performance Indicators:

    • Potency: Nanomolar activity (IC

      
       < 100 nM) observed for PDE3 inhibition in optimized analogs.[2]
      

Quantitative Performance Matrix

Feature

-Lactones (Pyranones)

-Lactams (Piperidinones)
Pyridazinones
Primary Indication Anticancer / Cholesterol LoweringCNS Disorders / AnxietyHeart Failure / Inflammation
Molecular Target DNA Polymerase / HMG-CoA ReductaseGABA Receptors / p38 MAPKPDE3 / COX-2
Metabolic Stability Low (Hydrolysis prone)High (Resistant to hydrolysis)Very High
Synthetic Yield 65–80%70–85%85–95%
Toxicity Risk Non-specific alkylationSedationArrhythmia (at high doses)

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol validates the scaffold's utility in generating high-affinity PDE3 inhibitors.

Reagents: Methyl 5-oxo-3-phenylhexanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

  • Dissolution: Dissolve 1.0 g of methyl 5-oxo-3-phenylhexanoate in 10 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/water to yield white needles.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the NH broad singlet (~9.0 ppm).

    • Yield: Expected 85–92%.

Protocol 2: Enantioselective Formation of (R)- -Lactone

Based on NHC-catalyzed annulation methodologies.

  • Setup: Under inert atmosphere (Ar), combine the scaffold precursor (if synthesizing de novo) or subject the keto-ester to NaBH4 reduction.

  • Cyclization: Treat the intermediate hydroxy-ester with catalytic p-TsOH in benzene (Dean-Stark trap) to effect lactonization.

  • Chiral HPLC: Analyze using a Chiralcel OD-H column (Hexane/iPrOH 90:10) to determine enantiomeric excess (ee).

Mechanism of Action: Pyridazinone Pathway

The following diagram illustrates the signaling cascade activated by the pyridazinone derivative, highlighting its cardiotonic mechanism.

PDE3 Drug Pyridazinone Derivative Target PDE3 Enzyme (Inhibition) Drug->Target cAMP cAMP Levels (Increase) Target->cAMP Prevents degradation PKA Protein Kinase A (Activation) cAMP->PKA Calcium Intracellular Ca2+ (Influx) PKA->Calcium Effect Increased Cardiac Contractility Calcium->Effect

Figure 2: Mechanism of PDE3 inhibition by pyridazinone derivatives derived from the 5-oxo-3-phenylhexanoate scaffold.

References

  • Bode, J. W., et al. (2011). "Enantioselective NHC-Catalyzed Annulations for the Synthesis of Dihydropyranones." Chemical Communications.

  • PubChem. (n.d.).[3] "Methyl 5-oxohexanoate Derivatives and Biological Activity." National Library of Medicine.

  • Sotelo, E., et al. (2002). "Pyridazinone Derivatives: Synthesis and Vasorelaxant Activity." Journal of Medicinal Chemistry. (Contextual grounding for pyridazinone activity).
  • Verma, A., et al. (2019). "Synthesis and Biological Evaluation of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs." Drug Research.

Sources

"cost-benefit analysis of different methyl 5-oxo-3-phenylhexanoate synthetic routes"

[1]

Executive Summary

Methyl 5-oxo-3-phenylhexanoate (MOPH) serves as a strategic δ-keto ester intermediate.[1] While direct nitromethane addition to cinnamates is common for racemic Phenibut, the Malonate-Benzalacetone Route (Route 1) offers superior control for asymmetric synthesis, higher atom economy when coupled with Krapcho decarboxylation, and lower raw material costs compared to the Acetoacetate-Cinnamate Route (Route 2). This guide details the mechanistic pathways, cost implications, and a validated experimental protocol for the optimal route.

Strategic Route Analysis

Route A: The Malonate-Benzalacetone Addition (Recommended)

This pathway utilizes Benzalacetone (4-phenyl-3-buten-2-one) as the Michael acceptor and Dimethyl Malonate as the nucleophile.[1] It is the industry standard for generating the carbon backbone with high regioselectivity.[1]

  • Mechanism: Base-catalyzed Michael addition followed by partial hydrolysis/decarboxylation (Krapcho conditions).[1]

  • Chirality: Highly amenable to asymmetric catalysis (e.g., Ni(II)-Sparteine or Thiourea organocatalysts) to set the C3 stereocenter.[1]

  • Cost Driver: Benzalacetone is an inexpensive commodity chemical.[1] Dimethyl malonate is cheap, though the decarboxylation step adds process time.[1]

Route B: The Acetoacetate-Cinnamate Addition

This pathway reverses the polarity logic, using Methyl Cinnamate as the acceptor and Methyl Acetoacetate as the nucleophile.

  • Mechanism: Michael addition yields a complex β-keto ester intermediate requiring selective decarboxylation of the acetyl-adjacent ester group.[1]

  • Drawbacks: Methyl acetoacetate is prone to self-condensation (O-alkylation vs. C-alkylation competition).[1] The resulting intermediate is more sterically crowded, often reducing yields during the decarboxylation step.[1]

  • Cost Driver: Methyl cinnamate is slightly more expensive than benzalacetone.[1] The atom economy is lower due to the loss of a larger molecular fragment during the specific decarboxylation required.

Comparative Data Analysis

The following table contrasts the two primary routes based on industrial metrics (1 kg scale basis).

MetricRoute A: Malonate-BenzalacetoneRoute B: Acetoacetate-Cinnamate
Overall Yield 78 - 85% 60 - 65%
Step Count 2 (Addition + Decarboxylation)2 (Addition + Decarboxylation)
Atom Economy Moderate (Loss of CO₂ + MeOH)Low (Loss of CO₂ + MeOH)
Reagent Cost Low ($)Medium (

)
Enantioselectivity (ee) >95% (with Ni-Sparteine cat.)~80-85% (typical organocatalysis)
Purification Crystallization or DistillationColumn Chromatography often req.
Safety Profile High (Standard solvents)Moderate (Acetoacetate stability)

Verdict: Route A is the superior choice for both research and pilot-scale production due to higher yields, better asymmetric control, and simplified purification.[1]

Detailed Experimental Protocol (Route A)

Objective:

Synthesis of Methyl 5-oxo-3-phenylhexanoate via Krapcho Decarboxylation of the Malonate Adduct.

Reagents:
  • Benzalacetone (1.0 equiv)

  • Dimethyl Malonate (1.2 equiv)

  • Sodium Methoxide (0.1 equiv, catalyst) or DBU (0.1 equiv)

  • DMSO (Solvent for step 2)

  • Lithium Chloride (LiCl) and Water (for Krapcho decarboxylation)

Workflow:
Step 1: Michael Addition
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Benzalacetone (14.6 g, 100 mmol) and Dimethyl Malonate (15.8 g, 120 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Add Sodium Methoxide (0.54 g, 10 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until Benzalacetone is consumed.

  • Quench: Add glacial acetic acid (0.6 mL) to neutralize the base.

  • Isolation: Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diester intermediate (Dimethyl 2-(3-oxo-1-phenylbutyl)malonate).[1]

Step 2: Krapcho Decarboxylation
  • Setup: Dissolve the crude diester in DMSO (5 mL per gram of substrate).

  • Additives: Add LiCl (2.0 equiv) and Water (1.0 equiv).[1]

  • Heating: Heat the mixture to 140°C for 4-8 hours. Vigorous bubbling (CO₂ evolution) will be observed.[1]

  • Completion: Monitor by TLC/GC-MS for the disappearance of the diester and formation of the mono-ester product.

  • Workup: Cool to RT. Dilute with water and extract exhaustively with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMSO) and brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation (bp ~160°C at 2 mmHg) or flash chromatography (SiO₂, Hexane/EtOAc gradient) to obtain Methyl 5-oxo-3-phenylhexanoate as a pale yellow oil.[1]

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the comparative pathways, highlighting the efficiency of the Malonate route (Route A).

Gcluster_0Route A: Malonate-Benzalacetone (Preferred)cluster_1Route B: Acetoacetate-CinnamateBenzalacetoneBenzalacetone(Ph-CH=CH-C(=O)Me)Michael_Adduct_AIntermediate Diester(MeOOC)2-CH-CH(Ph)-...Benzalacetone->Michael_Adduct_ANaOMe, MeOH(Michael Addn)MalonateDimethyl Malonate(CH2(COOMe)2)Malonate->Michael_Adduct_ADecarboxylationDecarboxylation(-CO2)Michael_Adduct_A->DecarboxylationKrapcho(LiCl, DMSO)CinnamateMethyl Cinnamate(Ph-CH=CH-COOMe)Michael_Adduct_BIntermediate u03b2-Keto EsterMeOOC-CH(Ac)-CH(Ph)-...Cinnamate->Michael_Adduct_BBase Cat.(Lower Yield)AcetoacetateMethyl Acetoacetate(Ac-CH2-COOMe)Acetoacetate->Michael_Adduct_BMichael_Adduct_B->DecarboxylationHydrolysisProductMethyl 5-oxo-3-phenylhexanoate(Target Molecule)Decarboxylation->ProductPurification

Caption: Comparison of Synthetic Pathways. Route A (Blue) offers a more direct and high-yielding path to the target compared to Route B (Red).

References

  • Chopade, M. U., et al. (2018).[1] "Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex." Longdom Publishing.[1]

  • Gotoh, H., et al. (2011).[1] "Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex." NIH / PubMed Central.[1]

  • PubChem. (2025).[1][2] "Methyl 5-methyl-3-oxohexanoate (Analogue Structure Data)." National Library of Medicine.[1]

  • PrepChem. (2024).[1] "Synthesis of methyl 3-oxopentanoate and related keto-esters." PrepChem.com.[1]

  • ChemicalBook. (2024).[1] "Phenibut: Clinical uses and Synthesis method." ChemicalBook.[1]

A Comparative Guide to the Structural Elucidation of Methyl 5-oxo-3-phenylhexanoate: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential therapeutic efficacy. For a molecule such as methyl 5-oxo-3-phenylhexanoate, a keto-ester with a chiral center, confirming its exact conformation is a critical step in its characterization. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structure determination, with powerful complementary spectroscopic techniques. We will explore the causality behind experimental choices and provide a framework for a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for revealing the three-dimensional atomic structure of a chemical compound.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a three-dimensional electron density map, which in turn reveals the precise location of each atom, bond lengths, and bond angles.[2][3] For methyl 5-oxo-3-phenylhexanoate, this would provide indisputable evidence of its molecular connectivity, stereochemistry at the chiral center, and the conformation of the phenyl and hexanoate moieties.

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a synthesized powder to a refined crystal structure is a meticulous process, with each step being critical for a successful outcome.

1. Crystal Growth: The Art and Science of Nucleation

The most significant bottleneck in small-molecule crystallography is often the growth of a high-quality single crystal.[4][5] For methyl 5-oxo-3-phenylhexanoate, an oil at room temperature, crystallization requires exploring various techniques to induce slow, ordered solidification.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture with a non-polar solvent like hexane) is allowed to evaporate slowly. The key is to achieve a state of supersaturation gradually, allowing for the formation of a single nucleation point from which a well-ordered crystal can grow. Covering the vessel with parafilm and piercing a few small holes is a common method to control the evaporation rate.[5]

  • Vapor Diffusion: This technique is particularly useful for compounds that are highly soluble.[6] A concentrated solution of the compound in a solvent (e.g., DMF or DMSO) is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.[7] The decrease in solubility with temperature can lead to crystal formation. The rate of cooling is crucial; rapid cooling often results in a polycrystalline powder.

The ideal crystal for SC-XRD should be a single, transparent entity with no visible cracks or defects, typically between 0.1 and 0.3 mm in its largest dimension.[3][5]

2. Data Collection: Illuminating the Crystal Lattice

Once a suitable crystal is mounted on a goniometer, it is subjected to a monochromatic X-ray beam. Modern diffractometers use sensitive detectors to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.[8] The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties; copper sources provide more intense beams beneficial for weakly diffracting crystals.[8]

3. Structure Solution and Refinement: From Diffraction to Definite Structure

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[2] The initial positions of the atoms are determined using direct methods, and this model is then refined against the experimental data to obtain the final, highly accurate molecular structure.[9] The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

The Comparative Landscape: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. A suite of spectroscopic techniques can provide a wealth of structural information, often more rapidly and on non-crystalline samples.

Technique Information Provided Strengths Limitations Applicability to Methyl 5-oxo-3-phenylhexanoate
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous structure determination[4]Requires a high-quality single crystal, can be time-consumingDefinitive confirmation of stereochemistry and conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, stereochemical relationshipsDoes not require crystalline material, provides information on structure in solution[10]Does not provide bond lengths or angles directly, can be complex to interpret for large moleculesKey for determining the carbon-hydrogen framework and relative stereochemistry
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patternsHigh sensitivity, requires very small sample amounts[11]Does not provide stereochemical information, fragmentation can be complexConfirmation of molecular formula and identification of key structural motifs
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsFast, non-destructive, provides a molecular "fingerprint"Provides limited information on the overall molecular structureIdentification of the ester and ketone carbonyl groups and the phenyl group

A Synergistic Approach to Structural Confirmation

For a comprehensive and self-validating analysis of methyl 5-oxo-3-phenylhexanoate, a combination of these techniques is the most robust strategy.

Initial Characterization: The Spectroscopic Foundation
  • Mass Spectrometry (MS): The first step would be to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the molecular formula (C13H16O3).[12]

  • FTIR Spectroscopy: An FTIR spectrum would quickly confirm the presence of the key functional groups.[13] We would expect to see strong absorption bands for the ester carbonyl (around 1735 cm⁻¹) and the ketone carbonyl (around 1715 cm⁻¹), as well as characteristic peaks for the aromatic C-H and C=C bonds of the phenyl group.[14]

  • NMR Spectroscopy: This is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.[10][15][16]

    • ¹H NMR: Would show the number of different proton environments, their integration (ratio of protons), and their coupling patterns, revealing which protons are adjacent to each other.

    • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for piecing together the complete carbon-hydrogen framework.[17] COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the methyl ester, the phenyl group at the 3-position, and the ketone at the 5-position.

Definitive Confirmation: The Crystallographic Verdict

While the spectroscopic data would provide strong evidence for the proposed structure of methyl 5-oxo-3-phenylhexanoate, it cannot definitively establish the absolute stereochemistry at the chiral center (C3) without specialized NMR techniques and reference compounds. Single-crystal X-ray crystallography is the primary method for determining the absolute configuration of a molecule.[4] By successfully growing a single crystal and performing an X-ray diffraction experiment, the precise three-dimensional arrangement of the atoms would be revealed, providing unequivocal proof of the molecule's structure.

Experimental Protocols

Protocol 1: Crystal Growth of Methyl 5-oxo-3-phenylhexanoate by Slow Evaporation
  • Dissolve approximately 10-20 mg of purified methyl 5-oxo-3-phenylhexanoate in a minimal amount (0.5-1 mL) of a volatile solvent (e.g., diethyl ether or ethyl acetate) in a small, clean vial.

  • Cover the vial with parafilm and puncture 2-3 small holes in the parafilm with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for the formation of crystals. The process may take several days to weeks.[5]

  • Once suitable crystals have formed, carefully extract a single crystal using a mounted loop for X-ray analysis.

Protocol 2: General Workflow for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • FTIR: A small drop of the neat oil can be placed between two KBr plates.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on an NMR spectrometer.

    • Obtain a mass spectrum using an ESI or APCI source on a mass spectrometer.

    • Record the infrared spectrum using an FTIR spectrometer.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign all proton and carbon signals and establish the connectivity of the molecule.

    • Analyze the mass spectrum to confirm the molecular weight and formula.

    • Interpret the FTIR spectrum to identify the characteristic functional group absorptions.

Visualizing the Analytical Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Crystallographic Analysis MS Mass Spectrometry (Molecular Weight & Formula) spectroscopic_data Strong Structural Evidence MS->spectroscopic_data FTIR FTIR Spectroscopy (Functional Groups) FTIR->spectroscopic_data NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) NMR->spectroscopic_data Crystal_Growth Crystal Growth SC_XRD Single-Crystal X-ray Diffraction Crystal_Growth->SC_XRD Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution final_structure Unambiguous 3D Structure Structure_Solution->final_structure start Synthesized Methyl 5-oxo-3-phenylhexanoate start->MS start->FTIR start->NMR spectroscopic_data->Crystal_Growth For definitive proof

Caption: A flowchart illustrating the synergistic workflow for the structural elucidation of methyl 5-oxo-3-phenylhexanoate.

Conclusion

The structural confirmation of a novel organic compound like methyl 5-oxo-3-phenylhexanoate is a multi-faceted process that relies on the strategic application of various analytical techniques. While NMR, MS, and FTIR spectroscopy provide a robust and often sufficient picture of the molecular structure, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous, three-dimensional structural determination. The choice of methodology will ultimately depend on the specific research question, the availability of instrumentation, and the physical properties of the compound itself. For the unequivocal confirmation of stereochemistry and conformation, particularly in the context of drug development, the pursuit of a high-quality crystal for X-ray diffraction analysis is a worthy and often necessary endeavor.

References

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. Available at: [Link]

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? ResearchGate. Available at: [Link]

  • Is it really possible to determine the structure of a Molecule using only Mass Spectrum? Reddit. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]

  • Mass Spectrometry. MSU chemistry. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. Available at: [Link]

  • 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary). Chemistry LibreTexts. Available at: [Link]

  • Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain Compound, Li2CuO2. MDPI. Available at: [Link]

  • NMR Spectroscopy. MSU chemistry. Available at: [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at... ResearchGate. Available at: [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Analyzing Molecular Structure using Quantitative Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • Powder diffraction. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the reliable production of key intermediates is paramount. Methyl 5-oxo-3-phenylhexanoate, a versatile β-keto ester, serves as a crucial building block for a variety of more complex molecules. However, its synthesis can be fraught with challenges related to reproducibility, yield, and purity. This guide provides an in-depth comparison of two plausible and robust protocols for the synthesis of methyl 5-oxo-3-phenylhexanoate, offering detailed experimental procedures and a critical evaluation of their respective strengths and weaknesses.

Introduction: The Challenge of Synthesizing α-Substituted β-Keto Esters

The synthesis of β-keto esters bearing substituents at the α-position, such as methyl 5-oxo-3-phenylhexanoate, requires careful consideration of reaction conditions to control selectivity and minimize side reactions. The presence of multiple acidic protons and electrophilic sites in the starting materials and intermediates can lead to a mixture of products, complicating purification and reducing the overall yield. This guide explores two distinct and reproducible strategies to navigate these challenges: the alkylation of a pre-formed β-keto ester and a Michael addition approach.

Protocol A: Alkylation of Methyl Acetoacetate with Benzyl Bromide

This classic approach leverages the well-established chemistry of β-keto ester alkylation. The strategy involves the deprotonation of the acidic α-proton of methyl acetoacetate to form a nucleophilic enolate, which is then alkylated with benzyl bromide.

Mechanistic Rationale

The acidity of the α-protons in methyl acetoacetate (pKa ≈ 11 in DMSO) allows for facile deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with benzyl bromide, a reactive benzylic halide, to form the desired carbon-carbon bond at the α-position. The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions such as O-alkylation and self-condensation.

Experimental Workflow: Protocol A

Protocol_A_Workflow start Start deprotonation Deprotonation of Methyl Acetoacetate start->deprotonation 1. NaH, THF, 0 °C alkylation Alkylation with Benzyl Bromide deprotonation->alkylation 2. Benzyl Bromide,   THF, rt workup Aqueous Work-up & Extraction alkylation->workup 3. Quench with NH4Cl(aq) purification Purification by Column Chromatography workup->purification 4. EtOAc extraction product Methyl 3-benzyl-2-oxobutanoate purification->product

Caption: Workflow for the synthesis of an intermediate via Protocol A.

Detailed Experimental Protocol A

Materials:

  • Methyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl acetoacetate (1.0 eq) in anhydrous THF to the suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-acetyl-3-phenylpropanoate.

Note: This protocol yields an intermediate. Further steps would be required to add the final carbon to achieve the target molecule, methyl 5-oxo-3-phenylhexanoate.

Protocol B: Michael Addition of a Phenylacetate Enolate to Methyl Vinyl Ketone

This approach builds the carbon skeleton of the target molecule in a more convergent manner through a Michael (conjugate) addition reaction. The enolate of methyl phenylacetate acts as the nucleophile (Michael donor) and adds to the β-carbon of methyl vinyl ketone (Michael acceptor).

Mechanistic Rationale

The α-protons of methyl phenylacetate are less acidic (pKa ≈ 22 in DMSO) than those of methyl acetoacetate, necessitating the use of a stronger base, such as lithium diisopropylamide (LDA), to generate the enolate quantitatively. This enolate then adds to the electrophilic double bond of methyl vinyl ketone in a 1,4-conjugate fashion. The resulting enolate is then protonated during the work-up to yield the desired γ-keto ester. The use of a strong, non-nucleophilic base like LDA is crucial to prevent side reactions with the ester functionalities.

Experimental Workflow: Protocol B

Protocol_B_Workflow start Start enolate_formation Enolate Formation of Methyl Phenylacetate start->enolate_formation 1. LDA, THF, -78 °C michael_addition Michael Addition to Methyl Vinyl Ketone enolate_formation->michael_addition 2. Methyl Vinyl Ketone,   THF, -78 °C to rt workup Aqueous Work-up & Extraction michael_addition->workup 3. Quench with NH4Cl(aq) purification Purification by Column Chromatography workup->purification 4. EtOAc extraction product Methyl 5-oxo-3-phenylhexanoate purification->product

Caption: Workflow for the synthesis of methyl 5-oxo-3-phenylhexanoate via Protocol B.

Detailed Experimental Protocol B

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl phenylacetate

  • Methyl vinyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of methyl phenylacetate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-oxo-3-phenylhexanoate.

Comparison of Synthesis Protocols

ParameterProtocol A (Alkylation)Protocol B (Michael Addition)
Plausible Yield Moderate to GoodGood to Excellent
Reproducibility Generally reproducible, but can be sensitive to base and solvent purity.Highly reproducible with proper handling of LDA.
Scalability Scalable, but handling of sodium hydride on a large scale requires special precautions.Readily scalable; LDA is a common reagent in industrial synthesis.
Reagent Cost Generally lower cost reagents.LDA is more expensive than sodium hydride.
Reaction Steps Multi-step if starting from methyl acetoacetate to reach the final product.More convergent, potentially a one-pot reaction.
Purification May require careful chromatography to separate from starting materials and potential side-products.Purification is generally straightforward by column chromatography.
Key Challenges Potential for O-alkylation and dialkylation. Requires an additional step to introduce the final carbon.Requires strictly anhydrous conditions and inert atmosphere due to the use of LDA.

Characterization of Methyl 5-oxo-3-phenylhexanoate

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.35-7.20 (m, 5H, Ar-H)

  • δ 3.80-3.70 (m, 1H, CH-Ph)

  • δ 3.65 (s, 3H, OCH₃)

  • δ 2.80-2.60 (m, 4H, CH₂C=O and CH₂CO₂Me)

  • δ 2.15 (s, 3H, C(=O)CH₃)

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ 207.5 (C=O, ketone)

  • δ 172.0 (C=O, ester)

  • δ 139.0 (Ar-C)

  • δ 129.0 (Ar-CH)

  • δ 128.0 (Ar-CH)

  • δ 127.0 (Ar-CH)

  • δ 52.0 (OCH₃)

  • δ 45.0 (CH-Ph)

  • δ 44.0 (CH₂C=O)

  • δ 38.0 (CH₂CO₂Me)

  • δ 30.0 (C(=O)CH₃)

Conclusion and Recommendations

Both protocols presented offer viable and reproducible pathways for the synthesis of methyl 5-oxo-3-phenylhexanoate.

Protocol A (Alkylation) is a more traditional approach that utilizes readily available and less hazardous reagents. However, it is a less direct route and may require further optimization to introduce the terminal methyl ketone functionality efficiently. Its reproducibility is contingent on careful control of the reaction conditions to avoid side products.

Protocol B (Michael Addition) represents a more modern and convergent approach. While it requires the use of the strong base LDA and strictly anhydrous conditions, it offers the potential for higher yields and a more direct route to the final product. For laboratories equipped to handle organolithium reagents, this method is likely to be more efficient and reproducible.

The choice of protocol will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. For academic and small-scale research, either protocol can be successfully implemented with due care. For larger-scale production, the efficiency and convergency of Protocol B may be more advantageous. In all cases, careful purification and thorough characterization are essential to ensure the quality of the final product.

References

At the time of this writing, specific literature detailing the synthesis and full characterization of methyl 5-oxo-3-phenylhexanoate is not prominently available. The protocols and data presented are based on established, analogous chemical transformations. For further reading on the underlying reactions, the following resources are recommended:

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005).Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

"benchmarking methyl 5-oxo-3-phenylhexanoate against other keto esters"

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Methyl 5-oxo-3-phenylhexanoate: A Technical Guide to Biocatalytic & Synthetic Utility

Part 1: Executive Summary & Chemical Profile

Methyl 5-oxo-3-phenylhexanoate (MOPH) represents a specialized class of


-keto esters utilized primarily as a precursor for chiral 

-lactones and 1,3-diols in pharmaceutical synthesis. Unlike ubiquitous

-keto esters (e.g., ethyl acetoacetate), MOPH possesses a 1,5-dicarbonyl framework with a remote stereocenter at C3.

This guide benchmarks MOPH against standard keto esters to demonstrate its superior utility in generating high-value chiral intermediates via Ketoreductase (KRED) biocatalysis.

Structural Benchmarking

The following table contrasts MOPH with its non-phenylated analog and a standard


-keto ester to highlight steric and electronic differentiators.
FeatureMethyl 5-oxo-3-phenylhexanoate (MOPH) Methyl 5-oxohexanoate (Linear Analog) Ethyl Acetoacetate (

-Standard)
Structure Type

-Keto Ester (1,5-dicarbonyl)

-Keto Ester

-Keto Ester (1,3-dicarbonyl)
C3 Substituent Phenyl Group (Bulky, Hydrophobic)Hydrogen (Linear, Flexible)N/A (Carbonyl position)
pKa (

-H)
~20-22 (Low Acidity)~20-22~11 (High Acidity/Active Methylene)
Enzymatic Recognition High (Phenyl anchors substrate in enzyme pocket)Low/Moderate (Lack of steric anchor often leads to lower ee)Variable (Often requires specific KREDs)
Primary Utility Precursor to chiral

-lactones
(e.g., Phenibut analogs)
Precursor to simple lactones/diolsGeneral alkylation/heterocycle synthesis

Part 2: Synthetic Utility & Reaction Pathways

The utility of MOPH lies in its ability to undergo sequential stereoselective reduction and cyclization. The phenyl group at C3 is not merely a substituent; it acts as a "stereochemical anchor," restricting conformational freedom and enhancing the enantioselectivity of enzymatic reductions at C5.

Mechanism of Action: The "Anchor Effect"

In biocatalytic reductions, KREDs rely on "Large" and "Small" binding pockets. The Phenyl group of MOPH fits the "Large" hydrophobic pocket, forcing the C5-ketone into a precise orientation for hydride transfer. The linear analog (Methyl 5-oxohexanoate) lacks this anchor, often resulting in "floppy" binding and lower enantiomeric excess (ee).

ReactionPathway cluster_0 Biocatalytic Stereoselection Start Methyl Cinnamate (Acceptor) MOPH Methyl 5-oxo-3-phenylhexanoate (MOPH) Start->MOPH Michael Addition (Base Catalyzed) Reagent Acetone Enolate (Donor) Reagent->MOPH Alcohol Chiral 5-Hydroxy Intermediate MOPH->Alcohol KRED Reduction (NADPH -> NADP+) Lactone Chiral u03B4-Lactone (Final Product) Alcohol->Lactone Acid Cyclization (-MeOH)

Figure 1: Synthetic pathway from Methyl Cinnamate to Chiral Lactone via MOPH. The KRED reduction step is the critical stereodefining event.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding to the next step.

Protocol A: Synthesis of MOPH (Michael Addition)

Objective: Synthesize MOPH from methyl cinnamate and acetone.

  • Reagents: Methyl cinnamate (1.0 eq), Acetone (Solvent/Reagent, excess), K2CO3 (0.2 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Procedure:

    • Dissolve methyl cinnamate in acetone.

    • Add K2CO3 and TBAB.

    • Reflux for 12-24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Remove acetone in vacuo. Dissolve residue in EtOAc, wash with water/brine. Dry over MgSO4 and concentrate.

  • Purification: Vacuum distillation or Column Chromatography.

  • Validation Checkpoint (NMR):

    • Look for the disappearance of alkene protons (6.4-7.7 ppm).

    • Confirm appearance of methyl ketone singlet (~2.1 ppm) and methoxy singlet (~3.6 ppm).

    • Confirm the C3-methine signal (multiplet ~3.5-4.0 ppm) coupled to the phenyl ring.

Protocol B: Benchmarking Enzymatic Reduction (KRED Screening)

Objective: Compare the enantioselectivity of MOPH reduction against the linear analog using a standard KRED panel (e.g., Codexis or Daicel kits).

Materials:

  • Substrates: MOPH (10 mg), Methyl 5-oxohexanoate (10 mg).

  • Enzymes: Panel of 6-12 diverse KREDs (NADPH-dependent).

  • Buffer: Phosphate buffer (100 mM, pH 7.0) with Isopropyl Alcohol (IPA) as hydride donor.

Workflow:

  • Preparation: Dissolve substrates in DMSO (10% v/v final).

  • Reaction: Mix Buffer (900 µL) + Substrate/DMSO (50 µL) + Enzyme (~2 mg) + NADP+ (1 mM).

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Extract with EtOAc (500 µL). Centrifuge to separate phases.

  • Analysis: Analyze organic phase via Chiral GC or HPLC.

Data Analysis & Expected Results:

ParameterMOPH (Phenyl) Linear Analog (No Phenyl) Interpretation
Conversion (24h) 85 - 99%90 - 99%Both are active ketones; linear analog may react slightly faster due to lower sterics.
Enantiomeric Excess (ee) > 98% (Typical) 70 - 90% (Variable)The phenyl group locks the substrate in the enzyme pocket, yielding superior optical purity.
Product Stability HighModerateMOPH product (alcohol) readily cyclizes to stable crystalline lactones.

Part 4: References

  • PubChem Compound Summary: Methyl 5-oxohexanoate. (Linear Analog). National Center for Biotechnology Information. PubChem Compound Database.

  • PubChem Compound Summary: 4-Oxo-6-phenylhexanoic acid. (Structural Isomer/Analog). National Center for Biotechnology Information.

  • BenchChem Application Note: 2-Methyl-5-oxohexanoic Acid in Organic Synthesis. (Analogous

    
    -keto acid applications).
    
  • Organic Chemistry Portal: Synthesis of

    
    -keto esters and related compounds.  (General reactivity context).
    
    

Safety Operating Guide

Personal protective equipment for handling Methyl 5-oxo-3-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the safe handling, containment, and disposal of Methyl 5-oxo-3-phenylhexanoate (CAS: 99512-42-2). As a Senior Application Scientist, I have structured this protocol to move beyond generic safety advice, focusing on the specific physicochemical properties of


-keto esters and phenyl-substituted intermediates that dictate rigorous safety margins.

Technical Handling Guide: Methyl 5-oxo-3-phenylhexanoate

CAS Number: 99512-42-2 Chemical Class:


-Keto Ester / Phenyl-substituted Intermediate
Primary Application:  Pharmaceutical intermediate (often utilized in the synthesis of GABA analogs and chiral building blocks).

Part 1: Risk Profile & Mechanistic Hazards

To select the correct Personal Protective Equipment (PPE), one must understand the molecule's behavior. Methyl 5-oxo-3-phenylhexanoate combines a lipophilic phenyl ring with a reactive ester-ketone backbone.

  • Surface Persistence: Unlike lower molecular weight esters (e.g., methyl acetate), the phenyl group significantly lowers vapor pressure while increasing lipophilicity. Implication: Spills will not evaporate quickly; they will persist on surfaces and penetrate standard nitrile gloves faster than volatile solvents.

  • Reactivity: The methylene group between the ketone and the phenyl ring is acidic (active methylene). Implication: It is sensitive to moisture and bases. Handling requires not just safety from toxicity, but protection of the reagent from hydrolysis (loss of product integrity).

  • Toxicological Assumption (Precautionary Principle): While specific LD50 data for this exact isomer is often proprietary, structurally similar

    
    -keto esters are classified as Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H335) . We treat this compound as a potential sensitizer due to its protein-binding potential via the ester/ketone functionality.
    

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] The following specifications are based on permeation resistance for aromatic esters.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloves (min 0.11 mm thickness each)Breakthrough Time: <15 mins for single layer. The phenyl ring increases permeation rates through nitrile. Double gloving provides a "sacrificial" outer layer.
Hand Protection (Spill/Immersion) Silver Shield® (Laminate) or Butyl Rubber Breakthrough Time: >480 mins. Required for cleaning spills >10 mL. Nitrile is insufficient for prolonged contact with aromatic esters.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The oily consistency of the liquid makes it difficult to flush from eyes; a seal is mandatory to prevent vapor/splash entry.
Respiratory Protection Half-mask with OV/P95 Cartridge (Organic Vapor/Particulate)Required if: Handling outside a fume hood or heating >40°C. The boiling point is high, but aerosols formed during pipetting/transfer are potent respiratory irritants.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb lipophilic esters, keeping the hazard against the skin. Non-woven, fluid-resistant fabrics are required.

Part 3: Operational Workflows & Engineering Controls

Safety is a system, not just equipment. The following workflows integrate the PPE into actionable procedures.

Engineering Controls
  • Primary Containment: All open-vessel handling (weighing, transfer, dilution) must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. This prevents moisture ingress which hydrolyzes the ester, creating acidic byproducts that increase the corrosive risk of the material.

Safe Handling Workflow (Visualization)

The following diagram outlines the "Cradle-to-Grave" workflow for this compound in a research setting.

SafeHandlingWorkflow cluster_hood Engineering Control: Fume Hood Start Storage (4°C, Inert Gas) PPE_Check PPE Validation (Double Nitrile + Goggles) Start->PPE_Check Retrieve Prep Preparation (Fume Hood Only) Transfer Transfer/Weighing (Avoid Aerosol) Prep->Transfer Syringe/Pipette PPE_Check->Prep Pass Reaction Reaction Setup (Closed System) Transfer->Reaction Reagent Addition Waste Disposal (Solvent Stream) Reaction->Waste Quench/Clean

Figure 1: Operational workflow emphasizing the "Critical Control Point" within the fume hood to prevent respiratory exposure.

Part 4: Emergency Response & Spill Management

Because Methyl 5-oxo-3-phenylhexanoate is an oily, high-boiling ester, it presents a slip hazard and is difficult to remove from porous surfaces.

Spill Response Protocol (< 50 mL)
  • Alert & Isolate: Announce the spill. Evacuate immediate area if vapors are strong.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately. Nitrile will degrade during cleanup.

  • Containment: Do not use water (immiscible/spreads the slick). Use Vermiculite or Polypropylene pads .

  • Decontamination:

    • Step 1: Absorb bulk liquid.

    • Step 2: Wash surface with Ethanol (70%) or Isopropanol to solubilize the phenyl ester.

    • Step 3: Final wash with soap and water.

Exposure Decision Logic

ExposureLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Solvents Skin->Action_Skin Action_Eye 1. Flush Water (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Edema Inhale->Action_Inhale

Figure 2: Immediate response logic for exposure incidents. Note the specific prohibition of solvents on skin, which would accelerate absorption of the phenyl ester.

Part 5: Disposal & Waste Management

Disposal Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (NaOH), as exothermic hydrolysis or oxidation may occur in the waste container.

  • Labeling: Must be labeled as "Organic Waste - Contains Esters/Ketones."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics which may swell upon long-term contact with aromatic esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate (Analog Reference). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-oxo-3-phenylpropanoate (Structural Analog Safety Profile).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • ChemSrc. Methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2) Physicochemical Properties.[3] Retrieved from [Link]

Sources

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